4-Octyloxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-octoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZSVITXOJJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398346 | |
| Record name | 4-Octyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-09-4 | |
| Record name | 4-Octyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-(Octyloxy)phenyl)boronic acid physical properties
An In-depth Technical Guide on the Physical Properties of (4-(Octyloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Octyloxy)phenyl)boronic acid is an organic compound featuring a phenylboronic acid scaffold substituted with an octyloxy group. This bifunctional nature makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The long octyloxy chain imparts significant lipophilicity, influencing its solubility and other physical properties, which are critical for its application in the synthesis of complex organic molecules, liquid crystals, and materials with specific electronic properties. A thorough understanding of its physical and chemical characteristics is essential for its effective use in research and development.
Physical and Chemical Properties
The physical and chemical properties of (4-(Octyloxy)phenyl)boronic acid are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | (4-(Octyloxy)phenyl)boronic acid | |
| CAS Number | 121554-09-4 | [1][2] |
| Molecular Formula | C₁₄H₂₃BO₃ | |
| Molecular Weight | 250.15 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 94-98 °C | |
| Purity | ≥97% | |
| Storage | Room Temperature; for long-term storage, 2-8°C under an inert atmosphere is recommended. |
Solubility Profile
Specific quantitative solubility data for (4-(Octyloxy)phenyl)boronic acid is not extensively available in the public domain. However, the solubility of phenylboronic acids, in general, has been characterized. Phenylboronic acid itself demonstrates high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[3][4][5][6] The presence of the long C₈H₁₇ alkyl chain in the octyloxy group significantly increases the lipophilicity of the molecule. Consequently, (4-(Octyloxy)phenyl)boronic acid is expected to exhibit enhanced solubility in nonpolar organic solvents such as hexanes and toluene, while retaining good solubility in moderately polar solvents like diethyl ether, tetrahydrofuran (THF), and dichloromethane (DCM), as compared to unsubstituted phenylboronic acid.
The following table provides a qualitative prediction of solubility based on the behavior of analogous compounds.
| Solvent | Predicted Qualitative Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Diethyl Ether | Soluble |
| Toluene | Soluble |
| Hexanes | Moderately Soluble |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (4-(Octyloxy)phenyl)boronic acid.
| Technique | Data |
| ¹H NMR | Expected chemical shifts (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.0 (d, 2H, Ar-H ortho to B(OH)₂), ~6.9-7.0 (d, 2H, Ar-H meta to B(OH)₂), ~4.0 (t, 2H, -OCH₂-), ~1.8 (quint, 2H, -OCH₂CH₂-), ~1.2-1.5 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃). The B(OH)₂ protons may appear as a broad singlet. |
| ¹³C NMR | Expected chemical shifts (CDCl₃, 101 MHz) δ (ppm): ~160-162 (C-O), ~136-138 (Ar-C), ~114-116 (Ar-C), ~68-70 (-OCH₂-), ~31-32 (-CH₂-), ~29 (-CH₂-), ~26 (-CH₂-), ~22-23 (-CH₂-), ~14 (-CH₃). The carbon attached to boron may not be observed or may be broad. |
| FT-IR | Expected characteristic absorption bands (cm⁻¹): ~3200-3600 (br, O-H stretch of B(OH)₂), ~2850-2950 (C-H stretch, alkyl), ~1600, ~1500 (C=C stretch, aromatic), ~1350-1400 (B-O stretch), ~1250 (C-O stretch, ether).[7][8][9] |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of (4-(Octyloxy)phenyl)boronic acid.
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely molten.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Ensure the sample of (4-(Octyloxy)phenyl)boronic acid is completely dry and in a fine powdered form.[11]
-
Load the sample into a capillary tube by pressing the open end into the powder. The sample height should be 2-3 mm.[11]
-
Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[11]
-
If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature.[11]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid is observed.
-
Record the temperature at which the entire sample has melted. This range is the melting point.
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for determining solubility in various organic solvents.[13][14][15]
Materials:
-
(4-(Octyloxy)phenyl)boronic acid
-
A range of organic solvents (e.g., water, methanol, THF, DCM, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipette or burette
Procedure:
-
Weigh approximately 25 mg of the compound into a small test tube.[15]
-
Add the selected solvent in small, measured portions (e.g., 0.25 mL) to the test tube.[15]
-
After each addition, vigorously shake or vortex the tube for 1-2 minutes to facilitate dissolution.[15]
-
Observe if the solid completely dissolves.
-
Continue adding solvent incrementally up to a total volume (e.g., 3 mL) until the solid is fully dissolved.[14]
-
Record the volume of solvent required to dissolve the sample. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This outlines the general procedure for preparing a sample for ¹H and ¹³C NMR analysis.[16][17][18]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette with cotton plug
-
Vials
Procedure:
-
Weigh 5-25 mg of (4-(Octyloxy)phenyl)boronic acid for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[17]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[17]
-
Mix the sample thoroughly by vortexing or gentle agitation until the solid is completely dissolved.
-
If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[16]
-
Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
Acquire the spectrum according to the instrument's standard operating procedures, including locking, shimming, and tuning.[19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[20][21][22]
Apparatus:
-
FT-IR spectrometer with an ATR accessory or a KBr pellet press
-
Agate mortar and pestle
-
Spatula
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[20]
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the powdered (4-(Octyloxy)phenyl)boronic acid onto the ATR crystal.[20]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[20]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
Application Workflow Visualization
(4-(Octyloxy)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a typical experimental workflow for such a reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. (4-(Octyloxy)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 121554-09-4|(4-(Octyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. How To [chem.rochester.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. books.rsc.org [books.rsc.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
4-Octyloxyphenylboronic acid molecular weight and formula
An In-depth Technical Guide to 4-Octyloxyphenylboronic Acid: Molecular Weight and Formula
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core molecular information for this compound.
Chemical Identity and Properties
This compound is an organic compound frequently utilized in various chemical syntheses, including as a key building block in the development of novel pharmaceutical agents and advanced materials. Its chemical structure incorporates an octyloxy group attached to a phenylboronic acid moiety.
Below is a summary of its key molecular data:
| Identifier | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C14H23BO3 | [1][2] |
| Molecular Weight | 250.146 g/mol | [1] |
| CAS Number | 121554-09-4 | [1] |
| IUPAC Name | (4-(octyloxy)phenyl)boronic acid | |
| Synonyms | (4-(n-Octyloxy)benzeneboronic acid, 4-(octyloxy)phenylboronic acid, (4-octoxyphenyl)boronic Acid | [1] |
| Physical Form | White to almost white crystal powder |
Logical Relationship of Molecular Components
The following diagram illustrates the logical relationship between the different chemical moieties that constitute this compound, leading to its overall molecular formula and weight.
Caption: Logical composition of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and scalable synthesis route for 4-octyloxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Introduction
This compound is an important intermediate used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its long alkyl chain imparts lipophilicity, making it a useful building block for liquid crystals, organic light-emitting diodes (OLEDs), and various biologically active compounds. The synthesis route outlined in this guide is a two-step process commencing with the readily available starting materials, 4-bromophenol and 1-bromooctane.
Overall Synthesis Route
The synthesis of this compound is achieved through a two-step sequence:
-
Williamson Ether Synthesis: Preparation of the intermediate, 1-bromo-4-octyloxybenzene, from 4-bromophenol and 1-bromooctane.
-
Lithium-Halogen Exchange and Borylation: Conversion of 1-bromo-4-octyloxybenzene to the final product, this compound, via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic work-up.
Experimental Protocols
Synthesis of 1-Bromo-4-octyloxybenzene (Intermediate)
This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | 173.01 | 10.0 g | 0.0578 |
| 1-Bromooctane | 193.13 | 12.3 g (10.6 mL) | 0.0637 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 0.0867 |
| Acetone | - | 150 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (10.0 g, 0.0578 mol), potassium carbonate (11.9 g, 0.0867 mol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromooctane (12.3 g, 0.0637 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-bromo-4-octyloxybenzene can be purified by column chromatography on silica gel if necessary, eluting with a hexane/ethyl acetate gradient.
Expected Yield: 85-95%
Synthesis of this compound (Final Product)
This synthesis involves a lithium-halogen exchange followed by reaction with a borate ester and acidic workup. All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-4-octyloxybenzene | 285.23 | 10.0 g | 0.0351 |
| n-Butyllithium (n-BuLi) | 64.06 | 15.0 mL (2.5 M in hexanes) | 0.0375 |
| Triisopropyl borate | 188.09 | 7.8 g (9.2 mL) | 0.0416 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Hydrochloric Acid (HCl) | - | 50 mL (2 M aqueous) | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, dissolve 1-bromo-4-octyloxybenzene (10.0 g, 0.0351 mol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15.0 mL of a 2.5 M solution in hexanes, 0.0375 mol) dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for an additional 1 hour.
-
Add triisopropyl borate (7.8 g, 0.0416 mol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl (50 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or toluene).
Expected Yield: 70-85%
Data Presentation
Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Bromo-4-octyloxybenzene | C₁₄H₂₁BrO | 285.23 | Colorless to pale yellow oil | N/A |
| This compound | C₁₄H₂₃BO₃ | 250.15 | White to off-white solid | 98-102 |
Characterization Data
1-Bromo-4-octyloxybenzene:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.37 (d, J=8.8 Hz, 2H), 6.78 (d, J=8.8 Hz, 2H), 3.91 (t, J=6.6 Hz, 2H), 1.78-1.71 (m, 2H), 1.48-1.28 (m, 10H), 0.89 (t, J=6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 132.2, 116.3, 112.9, 68.2, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.1.
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.13 (d, J=8.4 Hz, 2H), 6.94 (d, J=8.4 Hz, 2H), 4.01 (t, J=6.6 Hz, 2H), 1.83-1.76 (m, 2H), 1.50-1.28 (m, 10H), 0.90 (t, J=6.8 Hz, 3H), (B(OH)₂ protons may be broad and not always observed).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.8, 137.2, 114.5, 68.1, 31.8, 29.4, 29.3, 29.2, 26.1, 22.7, 14.1 (Carbon attached to Boron is often not observed).
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
1-Bromooctane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dry ice/acetone baths are extremely cold and can cause severe burns upon contact with skin.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
This guide provides a robust and detailed methodology for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work.
References
An In-depth Technical Guide to 4-n-Octyloxybenzeneboronic Acid: Structure, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-n-Octyloxybenzeneboronic acid is a valuable organic intermediate, widely utilized in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a lipophilic octyloxy chain and a reactive boronic acid moiety, makes it a key building block in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the structure, characterization, and synthesis of 4-n-Octyloxybenzeneboronic acid, along with its significant applications in drug discovery and development.
Chemical Structure and Properties
4-n-Octyloxybenzeneboronic acid, also known as (4-(octyloxy)phenyl)boronic acid, is a white to off-white crystalline powder. The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at the para position to an n-octyloxy group [-O(CH₂)₇CH₃]. The long alkyl chain imparts significant lipophilicity to the molecule, influencing its solubility and reactivity in various solvent systems.
Table 1: Physicochemical Properties of 4-n-Octyloxybenzeneboronic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃BO₃ | |
| Molecular Weight | 250.15 g/mol | |
| Appearance | White to almost white crystal-powder | |
| Melting Point | 88-90 °C | N/A |
| Boiling Point | 395.2 ± 44.0 °C (Predicted) | N/A |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in methanol | N/A |
| Storage Temperature | Room Temperature | |
| InChI Key | WABZSVITXOJJKH-UHFFFAOYSA-N |
Spectroscopic Characterization
The structural confirmation of 4-n-Octyloxybenzeneboronic acid relies on various spectroscopic techniques. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the aromatic protons, the protons of the octyloxy chain, and the acidic protons of the boronic acid group.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-n-Octyloxybenzeneboronic Acid
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -B(OH)₂) | ~7.8-7.7 | d | 2H |
| Aromatic (ortho to -O(CH₂)₇CH₃) | ~6.9 | d | 2H |
| B(OH)₂ | ~8.0 (broad s) | s | 2H |
| -OCH₂- | ~4.0 | t | 2H |
| -OCH₂CH ₂- | ~1.8 | p | 2H |
| -(CH₂)₅- | ~1.5-1.2 | m | 10H |
| -CH₃ | ~0.9 | t | 3H |
Note: Predicted shifts are based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded, and the carbons of the octyloxy chain.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-n-Octyloxybenzeneboronic Acid
| Carbon | Chemical Shift (δ, ppm) |
| C-B(OH)₂ | ~130 (often not observed) |
| C-O | ~162 |
| Aromatic CH (ortho to -B(OH)₂) | ~137 |
| Aromatic CH (ortho to -O(CH₂)₇CH₃) | ~115 |
| -OCH₂- | ~68 |
| -CH₂- chain | ~32, 29, 26, 23 |
| -CH₃ | ~14 |
Note: The carbon atom directly bonded to the boron atom often exhibits a weak or unobservable signal due to quadrupolar relaxation.
FT-IR Spectroscopy
The infrared spectrum is useful for identifying key functional groups within the molecule.
Table 4: Characteristic FT-IR Absorption Bands for 4-n-Octyloxybenzeneboronic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3500-3200 (broad) | Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2950-2850 | Strong |
| C=C stretch (aromatic) | 1610-1580 | Medium-Strong |
| B-O stretch | 1380-1310 | Strong |
| C-O stretch (ether) | 1250-1200 | Strong |
Experimental Protocols
Synthesis of 4-n-Octyloxybenzeneboronic Acid
A common and effective method for the synthesis of 4-n-octyloxybenzeneboronic acid involves the reaction of a Grignard reagent, derived from the corresponding bromo-precursor, with a borate ester, followed by acidic hydrolysis.[1]
Workflow for the Synthesis of 4-n-Octyloxybenzeneboronic Acid
Caption: A three-step synthetic workflow for 4-n-Octyloxybenzeneboronic acid.
Detailed Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 4-bromo-1-(octyloxy)benzene (1.0 equivalent) dissolved in anhydrous THF to the dropping funnel. Initiate the reaction by adding a small amount of the bromo-precursor solution. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add trimethyl borate (1.5 equivalents) dissolved in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 4-n-octyloxybenzeneboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white crystalline solid.
Role in Drug Discovery and Development
Arylboronic acids, including 4-n-octyloxybenzeneboronic acid, are indispensable tools in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between an organoboron compound and an organohalide, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in many drug molecules.[3]
The presence of the n-octyloxy group can be strategically utilized to enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability. The boronic acid moiety serves as a versatile handle for introducing the substituted phenyl ring into a target molecule during the later stages of a synthetic route, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.
Logical Relationship in Drug Discovery using Suzuki-Miyaura Coupling
Caption: The role of 4-n-octyloxybenzeneboronic acid in a typical drug discovery workflow.
While specific signaling pathways directly modulated by 4-n-octyloxybenzeneboronic acid are not extensively documented, its importance lies in its role as a precursor for synthesizing molecules that do interact with specific biological targets. For instance, alkoxy-substituted biaryl compounds are prevalent in inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
Conclusion
4-n-Octyloxybenzeneboronic acid is a key synthetic intermediate with well-defined properties and a straightforward synthetic route. Its characterization is readily achieved through standard spectroscopic methods. The true value of this compound for researchers in drug development lies in its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of diverse and complex molecular architectures. The lipophilic octyloxy side chain offers an additional tool for fine-tuning the physicochemical properties of potential drug candidates, making 4-n-octyloxybenzeneboronic acid a valuable asset in the pursuit of novel therapeutics.
References
Spectral Analysis of 4-Octyloxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 4-Octyloxyphenylboronic acid, a compound of interest in various research and development applications. Due to the limited availability of a complete set of publicly accessible experimental spectra for this specific molecule, this guide presents a combination of predicted data and representative experimental data from closely related analogs. This compilation serves as a valuable resource for the characterization and analysis of this compound and similar compounds.
Quantitative Spectral Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted and Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.7 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~6.9 | d | 2H | Ar-H (ortho to -O(CH₂)₇CH₃) |
| ~4.0 | t | 2H | -O-CH₂ -(CH₂)₆CH₃ |
| ~1.8 | p | 2H | -O-CH₂-CH₂ -(CH₂)₅CH₃ |
| ~1.5-1.2 | m | 10H | -(CH₂)₅-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Data (Predicted and Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C -O |
| ~137 | C -B |
| ~130 | Ar-C H (ortho to -B(OH)₂) |
| ~115 | Ar-C H (ortho to -O(CH₂)₇CH₃) |
| ~68 | -O-CH₂ - |
| ~32 | -CH₂ - (alkyl chain) |
| ~29 | -CH₂ - (alkyl chain) |
| ~26 | -CH₂ - (alkyl chain) |
| ~23 | -CH₂ - (alkyl chain) |
| ~14 | -CH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~2920, ~2850 | Strong | C-H stretch (alkyl) |
| ~1605 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1245 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 251.18131 |
| [M+Na]⁺ | 273.16325 |
| [M-H]⁻ | 249.16675 |
| [M]⁺ | 250.17348 |
Data sourced from PubChemLite.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct analysis, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. The instrument is operated in either positive or negative ion mode to detect the desired adducts.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
The Solubility Profile of 4-Octyloxyphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octyloxyphenylboronic acid is a key building block in organic synthesis and drug discovery, valued for its role in cross-coupling reactions and as a component in chemical sensors. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing robust purification methods, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current landscape of available data. While specific quantitative solubility data remains limited in published literature, this document extrapolates expected solubility trends based on the behavior of structurally similar arylboronic acids. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.
Introduction
Arylboronic acids are a class of compounds extensively utilized in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The octyloxy substituent in this compound imparts significant lipophilicity, influencing its solubility and handling properties. The solubility of a reagent is a fundamental physical property that dictates its utility in various applications, from reaction kinetics to purification and formulation. In drug development, poor solubility can be a major impediment to preclinical and clinical success. Therefore, a clear understanding of the solubility of this compound in a range of organic solvents is of paramount importance.
General Solubility Characteristics of Arylboronic Acids
While quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, general solubility trends can be inferred from studies on phenylboronic acid and its derivatives. The solubility of these compounds is influenced by the interplay between the polar boronic acid group and the nonpolar aryl and alkyl substituents, as well as the properties of the organic solvent.
Generally, arylboronic acids exhibit the following solubility trends:
-
High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone).[1][2][3]
-
Moderate Solubility: In halogenated solvents like chloroform.[1][2][3]
-
Low Solubility: In nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane).[1][2][3]
The introduction of an octyloxy group is expected to increase the lipophilicity of the molecule, potentially enhancing its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. However, the presence of the polar boronic acid moiety necessitates a degree of solvent polarity for effective solvation. It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can impact solubility measurements.[2][4]
Predicted Solubility of this compound
Based on the general characteristics of arylboronic acids, a qualitative prediction of the solubility of this compound in common organic solvents is summarized in the table below. It is crucial to recognize that these are expected trends, and experimental verification is necessary for precise quantitative data.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Ethers | Diethyl ether, THF | High | The oxygen atom in ethers can act as a hydrogen bond acceptor for the boronic acid hydroxyl groups, while the alkyl groups can interact with the octyloxy chain.[1][2][3] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl oxygen can act as a hydrogen bond acceptor, and the overall polarity is favorable for dissolving arylboronic acids.[1][2][3] |
| Halogenated Solvents | Chloroform, DCM | Moderate to High | These solvents have a moderate polarity that can solvate both the polar and nonpolar portions of the molecule.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are protic solvents that can engage in hydrogen bonding with the boronic acid group. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring can interact with the phenyl group of the boronic acid, but the overall polarity is low. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | These nonpolar solvents are unlikely to effectively solvate the polar boronic acid functional group.[1][2][3] |
| Polar Aprotic Solvents | DMF, DMSO | High | These highly polar solvents are generally good solvents for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is required. The dynamic method, which involves measuring the temperature at which a solid solute dissolves in a solvent at a known concentration, is a well-established technique for this purpose.[1][3][4][5]
Dynamic Method for Solubility Measurement
This method is based on observing the disappearance of turbidity in a solid-liquid mixture as the temperature is slowly increased. The temperature at which the solution becomes clear corresponds to the saturation temperature for that specific concentration.
Caption: Experimental workflow for determining the solubility of this compound using the dynamic method.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: Anhydrous, high-purity organic solvents
-
Apparatus:
-
Analytical balance (±0.1 mg)
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled-temperature liquid bath with a programmable temperature controller
-
Digital thermometer with high accuracy
-
Luminance probe or a laser beam and photodetector for turbidity measurement (visual inspection can also be used but is less precise)
-
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring to ensure the suspension is homogeneous.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.
-
Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.
-
Record this temperature accurately.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility, expressed as mole fraction (x), as a function of the absolute temperature (T).
-
The collected data can then be correlated using thermodynamic models such as the Apelblat equation, the λh equation, or the NRTL model to describe the temperature dependence of solubility.
-
Logical Relationship in Solubility Studies
The process of determining and applying solubility data follows a logical progression from fundamental property measurement to practical application in research and development.
Caption: Logical workflow from solubility data determination to its application in research and development.
Conclusion
References
A Technical Guide to the Thermal Properties of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known thermal properties of 4-Octyloxyphenylboronic acid, a compound of interest in various fields, including organic synthesis and materials science. This document collates available data on its melting point and outlines standardized experimental protocols for a comprehensive evaluation of its thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Physicochemical Properties of this compound
The thermal behavior of this compound is critical for its handling, storage, and application in thermally sensitive processes. The primary thermal event that has been documented is its melting point.
Data Presentation
| Property | Value |
| Melting Point (°C) | 73 |
| Decomposition Temperature (°C) | Data not available |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended. The following are detailed, generalized protocols that can be adapted for this specific compound.
Differential Scanning Calorimetry (DSC) Protocol
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is employed to determine the melting point, enthalpy of fusion, and to observe any other phase transitions.[1][2]
Objective: To determine the melting point and enthalpy of fusion of this compound and to screen for any other thermal events.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the melting point, for instance, 120°C, at a constant heating rate of 10°C/min. This initial scan can help to erase the thermal history of the sample.
-
Cool the sample back to 25°C at a controlled rate of 10°C/min.
-
Perform a second heating scan from 25°C to a temperature well above the melting point but below the expected decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min. The second heating scan often provides a cleaner thermogram.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm in the second heating scan.[3]
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is essential for determining the thermal stability and decomposition profile of a material.[4]
Objective: To determine the onset temperature of decomposition and the decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.[5]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point, for example, 30°C.
-
Heat the sample from 30°C to a high temperature, such as 600°C, at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
The TGA thermogram will plot the percentage of weight loss versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
-
The thermogram can reveal if the decomposition occurs in single or multiple steps.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. epfl.ch [epfl.ch]
A Technical Guide to the Commercial Availability and Purity of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octyloxyphenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of novel pharmaceuticals and complex organic materials. The purity and reliable sourcing of this reagent are critical for reaction efficiency, yield, and the impurity profile of the final product. This technical guide provides an in-depth overview of the commercial availability of this compound, its common impurities, and detailed protocols for its purity assessment by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Commercial Availability
This compound (CAS No. 121554-09-4) is readily available from a variety of chemical suppliers. The compound is typically supplied as a white to off-white powder or crystalline solid. Purity levels generally range from 95% to over 97%, with the most common purity being around 97%. Researchers should be aware that this product often contains varying amounts of its corresponding anhydride, a cyclic trimer known as a boroxine.[1]
Below is a summary of representative commercial suppliers and their stated purities for this compound.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 97% | |
| Tokyo Chemical Industry (TCI) | >97.0% | Contains varying amounts of anhydride.[1] |
| ChemShuttle | Not specified | In stock.[1] |
| Synthonix | 97% | |
| Combi-Blocks | >97% | |
| Oakwood Chemical | 97% | |
| Alfa Aesar | 97% | |
| Angene | >97% |
Note: This table is not exhaustive and is intended to be representative of the market. Availability and purity may vary by lot and are subject to change. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.
Common Impurities
The most prevalent impurity in solid this compound is its cyclic anhydride, a six-membered ring containing three boron and three oxygen atoms, known as a boroxine. This trimer is in equilibrium with the monomeric boronic acid, and the equilibrium is influenced by the presence of water.[2][3] The formation of boroxine is a dehydration process and can be reversed by the addition of water.
Caption: Equilibrium between this compound and its boroxine anhydride.
Other potential impurities may include:
-
Starting materials: Depending on the synthetic route, residual starting materials such as 4-octyloxybromobenzene or related precursors may be present.
-
Deboronated byproducts: The boronic acid functional group can be susceptible to protodeboronation, leading to the formation of octyloxybenzene.
-
Other boronic acid species: Homocoupling or other side reactions during synthesis could lead to the formation of related boronic acid impurities.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound is crucial for its effective use in synthesis. The following are detailed, representative protocols for its analysis by HPLC and NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For boronic acids, reversed-phase HPLC is typically employed.
Objective: To determine the purity of this compound and to separate it from its boroxine anhydride and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in mobile phase) or Ammonium acetate (10 mM in mobile phase)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Caption: Workflow for the HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of organic compounds. For boronic acids, the presence of the boroxine trimer can lead to broadened peaks. Using a coordinating deuterated solvent can help to break up the trimer and obtain a sharper spectrum.
Objective: To confirm the structure of this compound and to identify and quantify potential impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (Methanol-d₄)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ or Methanol-d₄ in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for this compound. The aromatic protons will appear as doublets in the range of δ 7.0-8.0 ppm. The protons of the octyloxy chain will be visible in the upfield region (δ 0.8-4.0 ppm). The B(OH)₂ protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Look for signals corresponding to potential impurities. For example, the absence of a B(OH)₂ signal and the presence of a proton in its place on the aromatic ring could indicate the deboronated impurity.
-
If an internal standard is used, the purity can be quantified by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of the standard.
-
Conclusion
This compound is a commercially accessible and widely used reagent in modern organic synthesis. For researchers and drug development professionals, a thorough understanding of its purity and the methods for its assessment is paramount. The presence of the boroxine anhydride is a key characteristic of this and other boronic acids, and its equilibrium with the monomeric form should be considered when handling and analyzing the material. The detailed HPLC and NMR protocols provided in this guide offer a robust framework for the quality control of this compound, ensuring its suitability for demanding synthetic applications.
References
An In-depth Technical Guide to the Core Chemical Reactions of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyloxyphenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a boronic acid moiety and a long octyloxy chain, imparts distinct reactivity and physical properties, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and esterification reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2] this compound serves as an excellent coupling partner in these reactions for the synthesis of biaryl compounds, which are prevalent in liquid crystals and biologically active molecules.[3]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Liquid Crystal Synthesis
A significant application of this compound is in the synthesis of liquid crystals. For instance, the coupling with 4-bromobenzonitrile can yield 4'-(octyloxy)-[1,1'-biphenyl]-4-carbonitrile, a known liquid crystal material.[4][5]
Quantitative Data for Suzuki-Miyaura Coupling
While specific examples with extensive quantitative data for this compound are not abundant in publicly available literature, the following table summarizes typical conditions and expected yields based on analogous reactions with substituted phenylboronic acids.
| Aryl Halide Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | [6][7] |
| 4-Iodoanisole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90-98 | [8] |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2 mol%) | Cs₂CO₃ | DMF | 90 | 6 | ~88-96 | [8] |
Detailed Experimental Protocol: Synthesis of 4'-(Octyloxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol is a representative example for the synthesis of a biphenyl derivative using a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents).
-
To the flask, add a 2:1:1 mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4'-(octyloxy)-[1,1'-biphenyl]-4-carbonitrile.
Chan-Lam Coupling Reaction
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an N-H or O-H containing compound, such as an amine, amide, or alcohol.[9] This reaction is particularly advantageous as it can often be carried out under mild conditions in the presence of air.
General Reaction Scheme
The Chan-Lam coupling of this compound with a generic N-H containing compound is illustrated below. The reaction typically utilizes a copper catalyst and a base.
Figure 2: General workflow for the Chan-Lam cross-coupling reaction.
Application in Drug Discovery
The formation of C-N bonds is a critical transformation in the synthesis of many pharmaceutical compounds. The Chan-Lam coupling provides a powerful tool for the arylation of various nitrogen-containing heterocycles, which are common motifs in drug candidates.[7][10] this compound can be used to introduce the lipophilic 4-octyloxyphenyl group into potential drug molecules, which can influence their pharmacokinetic and pharmacodynamic properties.
Quantitative Data for Chan-Lam Coupling
The following table presents representative conditions and yields for the Chan-Lam N-arylation of various nitrogen-containing compounds with arylboronic acids, which are expected to be similar for this compound.
| N-H Containing Partner | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Cu(OAc)₂ (10 mol%) | Pyridine | CH₂Cl₂ | Room Temp. | 48 | ~70-85 | [11][12] |
| Aniline | Cu(OAc)₂ (10 mol%) | Et₃N | CH₂Cl₂ | Room Temp. | 24 | ~65-80 | [13] |
| Benzimidazole | CuI (5 mol%) | K₂CO₃ | DMF | 110 | 12 | ~80-90 | [14] |
Detailed Experimental Protocol: N-Arylation of Imidazole
This protocol outlines a general procedure for the Chan-Lam coupling of this compound with imidazole.
Materials:
-
This compound
-
Imidazole
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred solution of imidazole (1.0 equivalent) and this compound (1.5 equivalents) in dichloromethane, add pyridine (2.0 equivalents).
-
Add anhydrous copper(II) acetate (1.1 equivalents) and activated 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature, open to the air, for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-arylated imidazole product.
Esterification Reactions
Boronic acids can readily undergo esterification with diols to form boronate esters. This reaction is often reversible and can be used to protect the boronic acid functionality, to alter its solubility and reactivity, or to create dynamic covalent structures.[15][16] Pinacol is a commonly used diol for the formation of stable boronate esters.
General Reaction Scheme
The esterification of this compound with a diol, such as pinacol, is a straightforward condensation reaction.
Figure 3: General workflow for the esterification of a boronic acid with a diol.
Application as a Protecting Group
The formation of a boronate ester, such as a pinacol ester, serves as an effective strategy to protect the boronic acid group during multi-step syntheses.[15] These esters are generally more stable to chromatography and certain reaction conditions compared to the free boronic acids. The boronic acid can be readily regenerated by hydrolysis.
Quantitative Data for Esterification
The esterification of boronic acids with diols is typically a high-yielding reaction.
| Diol | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pinacol | Anhydrous MgSO₄ | Diethyl Ether | Room Temp. | 24 | >90 |[16] | | Ethylene Glycol | Azeotropic removal of water | Toluene | Reflux | 4 | >90 |[17] | | Diethanolamine | - | Ether | Room Temp. | 0.5 | >95 |[18] |
Detailed Experimental Protocol: Synthesis of this compound Pinacol Ester
This protocol describes a common method for the preparation of a pinacol boronate ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 equivalent) and pinacol (1.1 equivalents) in anhydrous diethyl ether.
-
Add anhydrous magnesium sulfate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture to remove the magnesium sulfate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude boronate ester.
-
The product can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its participation in key reactions such as the Suzuki-Miyaura coupling, Chan-Lam coupling, and esterification allows for the construction of a wide array of complex organic molecules with applications in materials science and drug discovery. The protocols and data presented in this guide are intended to serve as a practical resource for researchers to effectively utilize this important building block in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the development of novel molecules with significant scientific and technological impact.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | C21H25NO | CID 104173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. Study on Esterification of Ethylene Glycol With Acetic Acid in the Presence of Seralite SRC-120 and Molecular Sieve 13X Catalyst - ethesis [ethesis.nitrkl.ac.in]
- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-octyloxyphenylboronic acid with various aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The long octyloxy chain introduces specific solubility characteristics that may influence the choice of reaction conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (4-octyloxyphenyl) to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Key Reaction Components
The success of the Suzuki coupling is highly dependent on the appropriate selection of catalyst, ligand, base, and solvent.
| Component | Role in Reaction | Common Examples | Molar Equivalents (Typical) |
| Aryl Halide | Electrophilic coupling partner | Aryl bromides, iodides, chlorides, or triflates | 1.0 |
| Boronic Acid | Nucleophilic coupling partner | This compound | 1.1 - 1.5 |
| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) |
| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), XPhos, SPhos, Buchwald ligands | 1 - 4 relative to Pd |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Ba(OH)₂ | 2.0 - 3.0 |
| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | Varies |
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide. The choice of protocol may depend on the specific reactivity of the aryl halide and the desired reaction scale.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Less Reactive Aryl Halides using Pd₂(dba)₃/Ligand
This protocol employs a more active catalyst system suitable for more challenging couplings, such as with aryl chlorides or sterically hindered substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv) to a Schlenk flask.
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add 1,4-dioxane (10 mL) and deionized water (1 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-11).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-octyloxyphenylboronic acid with aryl halides. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are pivotal structures in pharmaceuticals, liquid crystals, and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized reaction that forms a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents. This compound is a valuable building block, allowing for the introduction of a lipophilic octyloxy-substituted phenyl group, a common moiety in drug candidates and liquid crystal materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on established protocols for similar substrates.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | ~95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | ~92 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH/H₂O (5:1) | 110 | 18 | ~88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF | 100 | 12 | ~90 |
| 5 | 4-Bromotoluene | 10% Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O (1:1) | 80 | 16 | ~93 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Protocol 1: Homogeneous Catalysis using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous, degassed toluene (10 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
10% Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.5 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 10% Pd/C (5 mol%).
-
Add ethanol (10 mL) and deionized water (10 mL).
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Use of 4-Octyloxyphenylboronic Acid in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyloxyphenylboronic acid is a key building block in the synthesis of calamitic (rod-shaped) liquid crystals. The presence of the long octyloxy chain provides the necessary flexibility to the terminal part of the molecule, while the phenylboronic acid moiety allows for the construction of the rigid mesogenic core through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reagent enables the creation of a wide range of biphenyl-based liquid crystals with tunable mesomorphic properties, making them suitable for applications in displays, sensors, and other advanced optical materials.
The Suzuki-Miyaura coupling offers a powerful and efficient method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is characterized by its high tolerance to a variety of functional groups, mild reaction conditions, and generally high yields, making it an indispensable tool in the synthesis of complex organic molecules like liquid crystals.
Key Applications
The incorporation of the 4-octyloxyphenyl moiety into the molecular structure of a liquid crystal can significantly influence its physical properties:
-
Mesophase Behavior: The long alkyl chain promotes the formation of smectic and nematic phases, which are essential for many liquid crystal display (LCD) applications.
-
Transition Temperatures: The length of the alkoxy chain is a critical factor in determining the melting and clearing points of the liquid crystal, allowing for the fine-tuning of the temperature range over which the mesophases are stable.
-
Optical Anisotropy: The biphenyl core, formed via the Suzuki coupling, contributes to the high optical anisotropy (birefringence) required for modulating light in display devices.
Quantitative Data Summary
The following table summarizes the phase transition temperatures for a well-characterized liquid crystal, 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), which can be synthesized using this compound.
| Compound | CAS Number | Transition | Temperature (°C) |
| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | 52364-73-5 | Crystalline to Smectic A (TCr-SmA) | 54.5 |
| Smectic A to Nematic (TSmA-N) | 67.0 | ||
| Nematic to Isotropic (TN-I) | 80.0 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative liquid crystal, 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4'-Octyloxy-4-biphenylcarbonitrile (8OCB)
Reaction Scheme:
Synthesis of 4'-Octyloxy-4-biphenylcarbonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 4-Bromobenzonitrile (1.0 equivalent), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Solvent and Base Addition: Add a 2:1:1 mixture of Toluene, Ethanol, and a 2M aqueous solution of Sodium Carbonate. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Octyloxy-4-biphenylcarbonitrile as a white solid. A typical yield for this reaction is in the range of 85-95%.
Characterization of Liquid Crystalline Phases
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the purified product (2-5 mg) into a DSC pan and seal it. Prepare a separate sample for POM by placing a small amount of the compound between a glass slide and a coverslip and heating it on a hot stage.
-
DSC Analysis:
-
Heat the sample in the DSC to a temperature above its clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Cool the sample at the same rate to observe the exothermic transitions from the isotropic liquid to the nematic and then to the smectic and/or crystalline phases.
-
Perform a second heating scan at the same rate to record the endothermic phase transitions. The peak temperatures of the endotherms on the second heating scan are typically reported as the phase transition temperatures.
-
-
POM Analysis:
-
Heat the sample on the hot stage to the isotropic phase.
-
Slowly cool the sample while observing it through the polarized microscope.
-
Identify the characteristic textures of the different liquid crystalline phases as they appear upon cooling. For example, the nematic phase often exhibits a Schlieren texture, while the smectic A phase may show focal conic fan textures.
-
Visualizations
Logical Workflow for Liquid Crystal Synthesis and Characterization
Workflow for liquid crystal synthesis.
Signaling Pathway of Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura reaction.
Application of 4-Octyloxyphenylboronic Acid in Pharmaceutical Intermediates: A Detailed Overview
Introduction
4-Octyloxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in a wide array of biologically active compounds. The long octyloxy chain of this compound can be strategically incorporated into drug candidates to enhance their lipophilicity, thereby improving their pharmacokinetic properties such as membrane permeability and metabolic stability. This document provides a detailed overview of its application, including experimental protocols and relevant data.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[1][2] This reaction is favored in pharmaceutical development due to its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][4] The biphenyl moiety formed is a common scaffold in many pharmaceutical agents.[5][6]
The general scheme for the Suzuki-Miyaura coupling involving this compound is as follows:
Diagram 1: General scheme of the Suzuki-Miyaura coupling reaction.
The reaction proceeds through a catalytic cycle involving a palladium complex.
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Synthesis of a Pharmaceutical Intermediate: An Exemplary Protocol
This protocol details the synthesis of 4'-(octyloxy)-[1,1'-biphenyl]-4-carbonitrile, a potential intermediate for various therapeutic agents such as anti-inflammatory or anti-cancer drugs, where the biphenyl structure is a key pharmacophore.[7][8]
Experimental Workflow
Diagram 3: Experimental workflow for the synthesis of a biphenyl intermediate.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Then, add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-(octyloxy)-[1,1'-biphenyl]-4-carbonitrile.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes typical reaction conditions.
Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Variation | Typical Value/Reagent | Expected Yield (%) |
| Catalyst | Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 80-95% |
| Base | Type | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | 85-98% |
| Solvent | System | Toluene/Water, Dioxane/Water, DMF | 80-95% |
| Temperature | Range | 80 - 110 °C | - |
| Reaction Time | Duration | 2 - 24 hours | - |
The introduction of the 4-octyloxy group can significantly impact the biological activity of a molecule. The following table presents hypothetical data illustrating this effect on a generic kinase inhibitor.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data
| Compound | R Group | IC₅₀ (nM) | Lipophilicity (logP) |
| 1 | -H | 150 | 3.5 |
| 2 | -OCH₃ | 85 | 3.8 |
| 3 | -O(CH₂)₃CH₃ | 40 | 5.2 |
| 4 | -O(CH₂)₇CH₃ | 15 | 7.1 |
This data is illustrative and demonstrates how increasing the alkyl chain length of the alkoxy group can enhance inhibitory activity, likely due to improved binding affinity within a hydrophobic pocket of the target protein.
Conclusion
This compound is a highly valuable reagent in the synthesis of pharmaceutical intermediates. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for constructing the biaryl scaffolds found in numerous drug molecules. The octyloxy group offers a strategic way to modulate the physicochemical properties of a compound, potentially leading to improved pharmacological profiles. The protocols and data presented herein underscore its importance for researchers and scientists in the field of drug development.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for the Suzuki-Miyaura Reaction with 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds.[1] These structural motifs are prevalent in a vast array of biologically active molecules, liquid crystals, and advanced materials.[1][2] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids contribute to its widespread use in academic and industrial research, including drug development.[3]
This document provides a detailed protocol for the Suzuki-Miyaura reaction of 4-octyloxyphenylboronic acid with an aryl bromide, a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The long octyloxy chain can impart desirable lipophilic properties to the final product.
Reaction Scheme
The general scheme for the Suzuki-Miyaura reaction between this compound and a generic aryl bromide is depicted below:
Where Ar represents an aryl group.
Experimental Protocol
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to synthesize 4-methoxy-4'-octyloxybiphenyl.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere. Inadequate degassing can lead to catalyst deactivation and the formation of homocoupling byproducts.[4]
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add toluene (10 mL) and ethanol (2 mL) to the flask via syringe.
-
In a separate container, dissolve potassium carbonate (2.0 mmol) in degassed water (2 mL) and add this solution to the reaction mixture. The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for this reaction would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-methoxy-4'-octyloxybiphenyl.
-
Data Presentation
The following table summarizes the quantitative data for the representative Suzuki-Miyaura reaction described above.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume | Yield (%) |
| This compound | 250.17 | 1.2 | 1.2 | 300 mg | - |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg | - |
| Palladium(II) acetate | 224.50 | 0.02 | 0.02 | 4.5 mg | - |
| Triphenylphosphine | 262.29 | 0.08 | 0.08 | 21 mg | - |
| Potassium carbonate | 138.21 | 2.0 | 2.0 | 276 mg | - |
| 4-Methoxy-4'-octyloxybiphenyl | 312.45 | - | - | Expected ~280 mg | ~90% |
Note: The yield is an approximation based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and purification efficiency.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the Suzuki-Miyaura reaction protocol.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[2] The synthesis of biaryl scaffolds is of particular importance in medicinal chemistry and materials science, as these structures are prevalent in many biologically active compounds and functional materials.
This document provides detailed protocols for the Suzuki-Miyaura coupling of various aryl halides with 4-octyloxyphenylboronic acid, a key building block for introducing the 4-octyloxyphenyl moiety. This group can enhance lipophilicity and modulate the electronic properties of the target molecule. Both conventional heating and microwave-assisted protocols are described, offering flexibility for different laboratory setups and throughput needs.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Data Presentation: Typical Reaction Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of various aryl halides with this compound. Yields and reaction times can vary depending on the specific substrate, catalyst, and reaction conditions.
| Aryl Halide (Ar-X) | X | Ar Substituent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Br | 4-OCH₃ | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 4 | 85-95 |
| 4-Iodotoluene | I | 4-CH₃ | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 90-98 |
| 4-Bromobenzonitrile | Br | 4-CN | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 75-85 |
| 1-Bromo-4-nitrobenzene | Br | 4-NO₂ | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 5 | 70-80 |
| 2-Bromotoluene | Br | 2-CH₃ | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 60-75 |
| 4-Chloroacetophenone | Cl | 4-COCH₃ | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 50-65 |
| 4-Bromoanisole (MW) | Br | 4-OCH₃ | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 120 | 0.25 | 90-97 |
| 4-Bromobenzonitrile (MW) | Br | 4-CN | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O | 140 | 0.33 | 80-90 |
Experimental Protocols
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source (oil bath or heating mantle) or a dedicated microwave reactor.
Safety Precautions: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Conventional Heating Method
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the anhydrous solvent (e.g., Toluene, 8 mL) and degassed water (2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4'-octyloxybiphenyl derivative.
Protocol 2: Microwave-Assisted Method
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the solvent system (e.g., DMF/H₂O 4:1, 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, dilute the mixture with ethyl acetate (15 mL) and water (15 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
The Pivotal Role of the Base in Suzuki-Miyaura Coupling of 4-Octyloxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including liquid crystals. A key application is the synthesis of biaryl compounds, where 4-octyloxyphenylboronic acid serves as a crucial building block for introducing the 4-octyloxyphenyl moiety. The success of the Suzuki-Miyaura coupling is critically dependent on the choice of base, which plays a multifaceted role in the catalytic cycle. This document provides detailed application notes on the function of the base in coupling reactions involving this compound, alongside experimental protocols and comparative data to guide researchers in optimizing their synthetic strategies.
The Role of the Base: More Than Just a Proton Scavenger
In the Suzuki-Miyaura coupling, the base is not merely a spectator or a simple proton scavenger. It is an essential activator in the catalytic cycle, primarily facilitating the crucial transmetalation step. The generally accepted roles of the base include:
-
Activation of the Boronic Acid: The base activates the boronic acid by converting it into a more nucleophilic borate species (e.g., [R-B(OH)3]⁻ or [R-B(OR')3]⁻). This "ate" complex is significantly more reactive towards the palladium center than the neutral boronic acid, thereby promoting the transfer of the organic group from boron to palladium.
-
Formation of the Active Palladium Complex: The base can participate in the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.
-
Influence on the Rate-Determining Step: The choice of base can influence the rate-determining step of the catalytic cycle. For instance, a change from a weaker base to a stronger one can shift the rate-determining step from reductive elimination to transmetalation.
-
Prevention of Protodeboronation: While the base is necessary for activation, an excessively strong or hydroxyl-containing base in certain solvents can lead to the undesirable side reaction of protodeboronation, where the boronic acid is cleaved from the aryl group.
The selection of an appropriate base is therefore a critical parameter that can significantly impact reaction yield, rate, and the formation of byproducts.
Data Presentation: Comparison of Bases in Suzuki-Miyaura Coupling
While specific comparative studies on the coupling of this compound with a range of aryl halides under various basic conditions are not extensively documented in single reports, a compilation of data from various sources allows for an illustrative comparison. The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with different aryl halides, highlighting the impact of the chosen base.
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Bromo-N,N-dimethylaniline
| Entry | Base (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O (10:1) | 100 | 18 | 95 |
| 2 | Cs₂CO₃ (2.0) | Pd₂(dba)₃ (1.5) | SPhos (3) | Dioxane | 100 | 12 | 92 |
| 3 | K₃PO₄ (3.0) | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 88 |
Table 2: Suzuki-Miyaura Coupling of this compound with 4-Cyanophenyl Bromide
| Entry | Base (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (2.0) | Pd(PPh₃)₄ (3) | - | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 98 |
| 2 | K₂CO₃ (2.0) | Pd(dppf)Cl₂ (3) | - | Dioxane/H₂O (4:1) | 90 | 8 | 96 |
| 3 | CsF (2.0) | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | THF | 66 | 16 | 90 |
Table 3: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene
| Entry | Base (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Pd(PPh₃)₄ (5) | - | Toluene/H₂O (2:1) | 90 | 6 | 94 |
| 2 | K₃PO₄ (2.0) | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 12 | 91 |
| 3 | NaHCO₃ (2.0) | PdCl₂(dppf) (3) | - | DME/H₂O (3:1) | 85 | 18 | 85 |
Note: The data in these tables are compiled from various literature sources and are intended for illustrative and comparative purposes. Actual yields may vary depending on the specific reaction setup, purity of reagents, and other experimental factors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data tables. These protocols are intended to serve as a starting point for researchers, and optimization may be required for specific applications.
Protocol 1: Synthesis of 4'-Octyloxy-4-(dimethylamino)biphenyl using K₂CO₃
-
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (10 mL)
-
Deionized water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromo-N,N-dimethylaniline, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 4'-Octyloxy-4-cyanobiphenyl using Na₂CO₃
-
Materials:
-
This compound (1.1 mmol, 1.1 equiv)
-
4-Cyanophenyl bromide (1.0 mmol, 1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Toluene (8 mL)
-
Ethanol (4 mL)
-
Deionized water (4 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenyl bromide and this compound in toluene and ethanol.
-
Add an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for base selection in Suzuki-Miyaura coupling.
Conclusion
The choice of base is a critical parameter in the Suzuki-Miyaura coupling of this compound. While inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) generally provide high yields, the optimal base is contingent upon the specific aryl halide coupling partner, the catalyst system, and the solvent. Careful consideration of the base's strength, solubility, and potential for inducing side reactions is paramount for achieving high efficiency and purity in the synthesis of 4-octyloxyphenyl-containing biaryls. The protocols and data presented herein provide a valuable resource for researchers to develop robust and high-yielding Suzuki-Miyaura coupling reactions for applications in drug discovery and materials science.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of biaryl compounds utilizing 4-Octyloxyphenylboronic acid. The primary method described is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, involving the reaction of an organoboronic acid with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. This compound is a valuable building block that allows for the introduction of the 4-octyloxyphenyl moiety, a common feature in liquid crystals and biologically active molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Below are general protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols can be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of biaryl compounds using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary).
-
Add the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of an organic solvent and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Reactions
While specific data for a wide range of couplings with this compound is not extensively tabulated in the literature, the following table presents data from analogous Suzuki-Miyaura reactions, demonstrating the general scope and efficiency of this transformation. These examples can be used as a guide for predicting the outcome of reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | Bromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 98 |
| 4 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | DMF | 90 | 2 | 96 |
| 5 | 1-Iodo-4-fluorobenzene | Phenylboronic acid | Pd/C (1) | K₂CO₃ | EtOH/H₂O | 78 | 1 | 97 |
Applications in Research and Drug Development
The biaryl motif is a privileged structure in medicinal chemistry and materials science. The synthesis of novel biaryl compounds using this compound can lead to the development of:
-
New Drug Candidates: Many blockbuster drugs, such as Valsartan and Telmisartan, feature a biaryl core. The introduction of the 4-octyloxyphenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.
-
Liquid Crystals: The long alkyl chain of the octyloxy group makes the resulting biaryl compounds candidates for liquid crystal applications, which are essential in display technologies.
-
Organic Light-Emitting Diodes (OLEDs): Biaryl structures are often used as building blocks for the organic materials used in OLEDs.
-
Molecular Probes: The synthesis of functionalized biaryls can lead to the development of novel fluorescent probes for biological imaging and sensing applications.
These application notes are intended to serve as a comprehensive guide for researchers. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcomes. Always consult relevant safety data sheets (SDS) for all chemicals used.
Application Notes and Protocols: Synthesis of Poly(p-phenylenes) using 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylenes) (PPPs) are a class of conjugated polymers characterized by a backbone of repeating para-linked benzene rings. Their rigid-rod structure imparts exceptional thermal stability, mechanical strength, and unique optoelectronic properties, making them promising materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as high-performance engineering materials. The introduction of flexible alkoxy side chains, such as an octyloxy group, enhances the solubility and processability of the otherwise intractable PPP backbone, allowing for their fabrication into thin films and other functional forms.
This document provides detailed application notes and protocols for the synthesis of poly(p-phenylenes) using 4-octyloxyphenylboronic acid as a key monomer. The primary synthetic route described is the palladium-catalyzed Suzuki-Miyaura cross-coupling polymerization, a robust and versatile method for the formation of carbon-carbon bonds.
Data Presentation
The following table summarizes representative quantitative data for poly(p-phenylene) derivatives with alkoxy side chains synthesized via Suzuki coupling, providing an expected range for the molecular weight and polydispersity of the target polymer.
| Polymer Description | Monomers | Catalyst System | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene) with octyloxy and octadecyloxy side chains | Disubstituted phenylene-ethynylene and phenylene-vinylene monomers | Not Applicable (Horner–Wadsworth–Emmons) | up to 430,000 | 2.1 - 4.9 | [1][2] |
| Poly(2,5-dialkoxy-p-phenyleneethynylene)s | Aryl acetylenes and aryl iodides with various alkoxy side chains | Palladium-catalyzed cross-coupling | Not specified | Not specified | [3] |
Experimental Protocols
General Suzuki-Miyaura Polycondensation for Poly(4-octyloxyphenylene)
This protocol outlines the synthesis of poly(4-octyloxyphenylene) via the Suzuki-Miyaura coupling reaction of a dihaloaromatic compound and a phenylenediboronic acid derivative. For the homopolymerization of this compound, a self-condensation approach can be adapted from this general procedure, or it can be co-polymerized with a suitable dihalo-comonomer.
Materials:
-
1,4-Dibromo-2,5-bis(octyloxy)benzene (or other suitable dihaloaromatic comonomer)
-
1,4-Benzenediboronic acid (or this compound for homopolymerization)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, dissolve 1,4-dibromo-2,5-bis(octyloxy)benzene (1.0 eq) and 1,4-benzenediboronic acid (1.0 eq) in anhydrous toluene (concentration typically 0.1-0.5 M).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.01-0.03 eq) and PPh₃ (0.04-0.12 eq) in a small amount of toluene.
-
Reaction Setup: To the monomer solution, add an aqueous solution of K₂CO₃ (2 M, 4.0 eq). Degas the mixture thoroughly by bubbling with nitrogen or argon for at least 30 minutes.
-
Polymerization: Under a positive pressure of inert gas, add the catalyst solution to the monomer mixture. Heat the reaction to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol and water to remove residual catalyst and salts.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, hexane) to remove oligomers and other impurities.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Characterization:
The resulting polymer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
Mandatory Visualizations
Suzuki-Miyaura Polycondensation Workflow
Caption: General workflow for the synthesis of poly(4-octyloxyphenylene) via Suzuki-Miyaura polycondensation.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Octyloxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and improve the yield of Suzuki-Miyaura cross-coupling reactions involving 4-octyloxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings with electron-rich boronic acids like this compound can often be traced back to a few key areas. Systematically check the following:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Quality:
-
Boronic Acid Stability: this compound, being electron-rich, is particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity boronic acid.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Ensure your catalyst and ligand are fresh.
-
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents, as residual oxygen and water can deactivate the catalyst and contribute to side reactions. Ensure your base is of high purity and finely powdered for better solubility and reactivity.
Q2: I suspect protodeboronation of my this compound is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common culprit for low yields with electron-rich boronic acids. Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide bases. In some cases, fluoride bases like KF can also be effective.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Q3: What type of catalyst and ligand system is best for coupling with this compound?
A3: For electron-rich boronic acids, standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems are often required:
-
Bulky, Electron-Rich Phosphine Ligands: These are highly effective for coupling electron-rich and sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Precatalysts: Using a pre-formed palladium(0) catalyst or a precatalyst that readily generates the active Pd(0) species can be beneficial. Buchwald G3 or G4 precatalysts, which incorporate both the palladium source and the ligand, are often very effective and convenient.
Q4: Is water necessary in my Suzuki reaction with this compound?
A4: The role of water is multifaceted. A small amount of water is often necessary to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and to facilitate the formation of the active boronate species, which is crucial for the transmetalation step. However, excess water can serve as a proton source for the undesired protodeboronation side reaction. Typically, a mixed solvent system like dioxane/water or toluene/water (e.g., in a 4:1 to 10:1 ratio) provides a good balance. Anhydrous conditions can be explored if protodeboronation is severe, but this may require the use of a different base (e.g., KF) and can sometimes lead to slower reaction rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure rigorous degassing of solvents and reaction mixture.- Consider a more active precatalyst (e.g., a Buchwald G3 or G4 precatalyst). |
| 2. Inefficient Ligand | - For electron-rich boronic acids, use bulky, electron-rich phosphine ligands like SPhos or XPhos. | |
| 3. Ineffective Base | - The base may be too weak or insoluble.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. | |
| Significant Protodeboronation | 1. Harsh Basic Conditions | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF). |
| 2. Presence of Excess Water | - Use a solvent system with a lower water content (e.g., 10:1 dioxane/water) or switch to anhydrous conditions. | |
| 3. High Temperature / Long Reaction Time | - Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Ensure thorough degassing of the reaction mixture and solvent.- Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Inefficient Cross-Coupling | - Optimize the catalyst system to accelerate the desired cross-coupling over the homocoupling pathway. | |
| Difficulty in Product Purification | 1. Co-elution with Boronic Acid Byproducts | - An acidic or basic wash during the workup can help remove boronic acid residues. |
| 2. Residual Catalyst/Ligand | - Filter the reaction mixture through a pad of celite or silica gel before concentration. |
Data Presentation
The following table summarizes representative data on how the choice of catalyst, ligand, base, and solvent can affect the yield in a Suzuki coupling of an electron-rich 4-alkoxyphenylboronic acid with an aryl bromide. While this data is compiled from various sources for illustrative purposes, it highlights key trends for optimizing your reaction with this compound.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | ~65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~70 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | >95 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 2 | >95 |
| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | ~85 |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting point and should be optimized for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered potassium phosphate.
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for diagnosing and resolving low yields in Suzuki reactions.
Troubleshooting low reactivity of 4-Octyloxyphenylboronic acid
Technical Support Center: 4-Octyloxyphenylboronic Acid
This guide provides comprehensive troubleshooting for common issues encountered when using this compound in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges researchers may face.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the initial checks I should perform?
A1: When a reaction fails, a systematic review of the fundamental components is the best first step. Low yields with boronic acids are often traced back to reagent quality, reaction setup, or catalyst activity.
-
Reagent Integrity:
-
Boronic Acid Quality: this compound can exist as a white powder and may contain varying amounts of its anhydride. Ensure it has been stored properly at room temperature in a tightly sealed container. Over time, boronic acids can degrade, especially if exposed to moisture or air. Using a fresh, high-purity batch is recommended.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[1][2]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, must be reduced in situ to the active Pd(0) species.[3] This process can be inefficient. Furthermore, both the catalyst and phosphine ligands are susceptible to oxidation if not handled under an inert atmosphere.[1] Test your catalyst on a reliable, known reaction to confirm its activity.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical.[1] Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[3] Ensure all glassware is oven-dried and the reaction is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[3] Ensure the base is of high purity and, if using an aqueous solution, that it has been properly degassed.
-
Below is a workflow to diagnose the issue systematically.
Q2: I am observing a significant amount of 4-octyloxybenzene as a byproduct. What is causing this and how can it be minimized?
A2: The formation of 4-octyloxybenzene is a classic sign of protodeboronation. This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This process is often promoted by the basic and sometimes aqueous conditions used in Suzuki-Miyaura couplings.[5][6]
Strategies to minimize protodeboronation include:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation but can also accelerate protodeboronation.[5][7] Milder bases are often beneficial. While strong bases like NaOH can be effective for coupling, they can also promote rapid decomposition. Consider screening milder inorganic bases.
-
Anhydrous Conditions: Water is a proton source for this side reaction.[3] If your specific reaction allows, switching to strictly anhydrous conditions with a non-aqueous base can significantly suppress protodeboronation.
-
Temperature Control: High temperatures can increase the rate of protodeboronation.[3] Running the reaction at the lowest effective temperature can improve the yield of the desired product.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate, can protect it from premature decomposition.[1][8] These esters often have greater stability and release the active boronic acid slowly under the reaction conditions.[5]
Q3: I see a byproduct that corresponds to the dimer of this compound (a biaryl product). What causes this homocoupling?
A3: Homocoupling occurs when two molecules of the boronic acid react to form a symmetrical biaryl. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[9]
To prevent homocoupling:
-
Ensure Complete Reduction of Precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the conditions are sufficient to reduce it to the active Pd(0) catalyst. Inefficient reduction leaves Pd(II) in the mixture.
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[9] Thoroughly degassing your solvent and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent this.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize the initial concentration of Pd(II).[3]
Data & Optimization Tables
Table 1: Effect of Base on Suzuki-Miyaura Coupling
| Base | Typical Conditions | Strength | Comments |
| K₂CO₃ | 2 M aqueous solution | Moderate | A very common and effective choice. Balances reactivity with minimizing side reactions.[10] |
| Cs₂CO₃ | Solid | Strong | Often gives higher yields, especially for difficult couplings, but is more expensive.[1] |
| K₃PO₄ | Solid or aqueous | Moderate | A milder base, often very effective at preventing protodeboronation.[1] |
| KF | Solid | Mild | Can be effective, particularly when substrates are sensitive to stronger bases.[1] |
| NaOH | Aqueous solution | Very Strong | Can be effective but significantly increases the risk of protodeboronation and other side reactions.[10] |
| Organic Bases | e.g., Et₃N | Weak | Generally less effective than inorganic bases for activating the boronic acid.[10] |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Properties | Typical Use |
| Toluene | Aprotic, Nonpolar | High-boiling, good for reactions requiring heat. Must be degassed. |
| Dioxane | Aprotic, Polar Ether | Common choice, often used with an aqueous base. Must be degassed and checked for peroxides.[3] |
| DMF | Aprotic, Polar | High-boiling, can help solubilize reagents. Must be anhydrous and degassed. |
| THF | Aprotic, Polar Ether | Lower boiling point, suitable for milder room-temperature reactions.[7] Must be degassed. |
| Isopropanol/Water | Protic Mixture | "Green" solvent system, can be effective but may increase protodeboronation risk.[11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl bromide, this compound, and the base.
-
Atmosphere Purge: Seal the flask and purge with the inert gas for 10-15 minutes. This is a critical step to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Briefly remove the inert gas flow and quickly add the palladium catalyst. Immediately re-establish the inert atmosphere.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing protodeborylation of 4-Octyloxyphenylboronic acid during reaction.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the protodeborylation of 4-octyloxyphenylboronic acid during your chemical reactions.
Protodeborylation is a common undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 4-octyloxybenzene, leading to reduced yield of the desired product and complicating purification. This guide will help you diagnose and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem with this compound?
A1: Protodeborylation is the protonolysis of a boronic acid, replacing the boronic acid group with a hydrogen atom.[1][2] In the case of this compound, an electron-rich arylboronic acid, this side reaction can be particularly facile under the basic conditions typically required for Suzuki-Miyaura coupling. The formation of the byproduct, 4-octyloxybenzene, consumes the starting material, lowers the yield of the desired coupled product, and can create purification challenges.
Q2: What are the main factors that promote protodeborylation?
A2: Several factors can accelerate protodeborylation:
-
Base: The choice and concentration of the base are critical. Stronger bases and higher concentrations can increase the rate of protodeborylation.[3]
-
Temperature: Elevated temperatures can promote the decomposition of the boronic acid.
-
Solvent: The presence of water or other protic solvents can facilitate the protonolysis of the C-B bond.[2]
-
Reaction Time: Longer reaction times provide more opportunity for the side reaction to occur.
-
Catalyst Activity: A slow or inefficient catalyst system can lead to prolonged reaction times at elevated temperatures, favoring protodeborylation.
Q3: How can I minimize protodeborylation during my Suzuki-Miyaura coupling reaction?
A3: To minimize protodeborylation, you should aim to facilitate the desired cross-coupling reaction to proceed much faster than the undesired protodeborylation. Key strategies include:
-
Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial.
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable boronate ester can protect it from premature decomposition.[1][4]
-
Employing a Highly Active Catalyst System: A catalyst that promotes rapid cross-coupling can "outrun" the protodeborylation side reaction.[1][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solutions |
| Low yield of desired product and significant amount of 4-octyloxybenzene. | The rate of protodeborylation is competitive with or faster than the rate of cross-coupling. | 1. Optimize the Base: Switch to a weaker base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH). Use the minimum effective amount of base.[3] 2. Lower the Reaction Temperature: If possible, reduce the reaction temperature. 3. Use Anhydrous Solvents: Minimize the amount of water in the reaction. 4. Change the Catalyst System: Employ a more active palladium catalyst and ligand combination to accelerate the cross-coupling.[5] |
| Inconsistent reaction yields. | Degradation of the this compound starting material. | 1. Use a Boronic Ester Derivative: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][5] 2. Check Purity of Starting Material: Ensure the this compound is pure and has been stored properly under inert conditions. |
| Reaction is sluggish, requiring long reaction times and leading to decomposition. | The chosen catalyst system is not active enough for the specific substrates. | 1. Screen Different Palladium Catalysts and Ligands: Modern, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), can significantly accelerate the reaction.[5] 2. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate. |
Data Presentation: The Impact of Reaction Parameters
While specific quantitative data for the protodeborylation of this compound is not extensively available in a single comparative study, the following tables summarize general trends observed for arylboronic acids in Suzuki-Miyaura couplings. These can guide your optimization efforts.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Relative Basicity | Typical Yield of Coupled Product | Potential for Protodeborylation |
| Cs₂CO₃ | Strong | High | Moderate to High |
| K₃PO₄ | Strong | High | Moderate |
| K₂CO₃ | Moderate | Good to High | Low to Moderate |
| Na₂CO₃ | Moderate | Good | Low to Moderate |
| KF | Weak | Variable | Low |
| Et₃N (Triethylamine) | Weak (Organic) | Variable | Low |
Note: Yields are highly dependent on the specific substrates, catalyst, and solvent system used.[3]
Table 2: Comparison of Boronic Acid vs. Boronate Esters
| Boron Reagent | Reactivity in Suzuki Coupling | Stability | Propensity for Protodeborylation |
| Boronic Acid | High | Lower | Higher |
| Pinacol Boronate Ester | Moderate (requires activation) | High | Lower |
| MIDA Boronate Ester | Slow release of boronic acid | Very High | Low |
Using boronate esters can lead to more reproducible and higher isolated yields, especially in complex syntheses where starting material stability is a concern.[4]
Experimental Protocols
Below are generalized experimental protocols that can be adapted to minimize protodeborylation when using this compound.
Protocol 1: Suzuki-Miyaura Coupling Using an Optimized Base System
This protocol uses a moderately strong inorganic base to balance reactivity with minimizing protodeborylation.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Aim for the shortest reaction time required for complete consumption of the limiting reagent.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Boronate Ester (Slow-Release Strategy)
This protocol involves the in-situ or prior formation of a more stable boronate ester to mitigate protodeborylation.
-
Boronate Ester Formation (if not using a pre-formed ester): In a separate flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in a suitable solvent like toluene. Heat the mixture, typically with a Dean-Stark trap, to remove water and form the pinacol boronate ester. Isolate the ester before proceeding.
-
Coupling Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the this compound pinacol ester (1.2 mmol), a suitable base such as potassium phosphate (K₃PO₄) (3.0 mmol), and a highly active palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-2 mol%).
-
Solvent and Reaction: Add a degassed solvent (e.g., dioxane, 5 mL) and heat the reaction to a temperature appropriate for the chosen catalyst system (often 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1.
Visualizing the Workflow
To aid in understanding the decision-making process for troubleshooting and optimizing your reaction, the following workflow diagram is provided.
Caption: Troubleshooting workflow for minimizing protodeborylation.
The following diagram illustrates the logical relationship between the problem and the potential solutions.
Caption: Key strategies to prevent protodeborylation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 4-Octyloxyphenylboronic Acid Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-octyloxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura reactions can be attributed to several factors. The most common issues to investigate are:
-
Catalyst Activity: The palladium catalyst is central to the reaction's success. Reduced activity can result from using an old or improperly stored catalyst, or from poisoning by impurities in the reagents or solvents. The appearance of palladium black can be an indicator of catalyst decomposition.[1]
-
Suboptimal Reaction Conditions: Critical parameters include temperature, reaction time, solvent, and the choice of base. Insufficient temperature may lead to a slow or incomplete reaction, whereas excessive heat can cause catalyst degradation and promote side reactions.[1]
-
Reagent Quality and Stability: this compound, like other boronic acids, can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is crucial to use high-purity reagents, including the aryl halide, base, and solvents. Using anhydrous and degassed solvents is important as oxygen can deactivate the catalyst.[2]
-
Aryl Halide Reactivity: The reactivity of the coupling partner significantly influences the reaction outcome. The general reactivity trend is I > Br > OTf >> Cl.[2][3] Reactions with less reactive aryl chlorides often necessitate more active catalyst systems.[2]
Q2: I am observing significant homocoupling of this compound. How can this side reaction be minimized?
A2: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is a common side reaction, often promoted by the presence of oxygen.[4] To mitigate homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen, or by employing several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes reduce homocoupling.[4]
Q3: What is protodeboronation and how can I prevent it in my reactions with this compound?
A3: Protodeboronation is a significant side reaction where the boronic acid functional group is replaced by a hydrogen atom. This is particularly an issue with electron-deficient arylboronic acids.[2] To minimize protodeboronation:
-
Choice of Base: The base is essential for activating the boronic acid but can also facilitate protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[2]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2] Employing anhydrous conditions can help reduce this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can help to prevent protodeboronation.[2]
Q4: How do I select the appropriate catalyst and ligand for the coupling of this compound?
A4: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5]
-
Ligands: For many standard Suzuki couplings, simple phosphine ligands like PPh₃ are sufficient. However, for more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often more effective. Examples include Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[4]
-
Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, is important for catalyst stability and activity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh, properly stored catalyst. Consider a more active catalyst system (e.g., a Pd(0) source or a pre-catalyst with a specialized ligand).[6] |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for any signs of decomposition.[1] | |
| Inappropriate base | Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if necessary.[1] | |
| Poor aryl halide reactivity | If using an aryl chloride, consider switching to the corresponding bromide or iodide. Alternatively, employ a more active catalyst system with bulky, electron-rich ligands.[2][6] | |
| Formation of Side Products | Protodeboronation | Use a milder base, ensure anhydrous conditions, or convert the boronic acid to a more stable pinacol ester.[2] |
| Homocoupling | Implement a rigorous degassing procedure for solvents and the reaction setup.[1] Consider using a Pd(0) catalyst source.[4] | |
| Inconsistent Results | Presence of oxygen or moisture | Use anhydrous and thoroughly degassed solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2] |
| Impure reagents | Ensure the purity of all starting materials, including the boronic acid, aryl halide, base, and solvents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[2] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst and ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Protocol for Optimizing Catalyst Loading
-
Set up Parallel Reactions: Prepare a series of identical reactions following the general procedure, but vary the catalyst loading in each. A typical range to screen would be from 0.1 mol% to 5 mol%.
-
Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, stoichiometry, and reaction time) are kept constant across all experiments.
-
Monitor and Analyze: Monitor the progress of each reaction at set time intervals. Upon completion, analyze the yield and purity of the product from each reaction.
-
Determine Optimal Loading: Identify the lowest catalyst loading that provides the desired yield and purity within a reasonable reaction time.
Quantitative Data Summary
The following table provides representative data for the effect of catalyst loading on product yield in a typical Suzuki-Miyaura reaction.
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 0.1 | 45 | 24 |
| 0.5 | 85 | 12 |
| 1.0 | 95 | 8 |
| 2.0 | 96 | 8 |
| 5.0 | 96 | 8 |
Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: Workflow for optimizing catalyst loading in a Suzuki-Miyaura reaction.
References
Technical Support Center: 4-Octyloxyphenylboronic Acid in Cross-Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of 4-octyloxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, yielding 4-octyloxybenzene.[1][2] This reaction is often promoted by strong bases, elevated temperatures, and the presence of a proton source like water.[1][3]
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 4,4'-bis(octyloxy)-1,1'-biphenyl. The presence of oxygen in the reaction mixture is a primary cause of homocoupling, as it can lead to catalyst decomposition and promote oxidative coupling of the boronic acid.[3][4][5]
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A2: Low to no yield in a Suzuki coupling can stem from several factors. The first things to verify are:
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be successfully reduced in situ.[3][6] The catalyst may be inactive or deactivated.
-
Oxygen Contamination: Rigorous degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial. Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling byproducts.[3]
-
Reagent Purity and Stability: Ensure the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[3]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be adequate to facilitate transmetalation but not so harsh that it causes decomposition of the starting materials.[3][7]
Q3: Is this compound considered an "electron-rich" or "electron-poor" boronic acid, and how does that affect the reaction?
A3: this compound is considered an electron-rich boronic acid due to the electron-donating nature of the octyloxy group. While this can enhance the nucleophilicity of the aryl group, electron-rich boronic acids can be more susceptible to side reactions like protodeboronation.[3][8] For coupling with electron-rich halides, specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) may be required to facilitate the oxidative addition step.[6][9]
Troubleshooting Guide
Issue 1: Significant Formation of Protodeboronation Byproduct (4-octyloxybenzene)
Question: My primary byproduct is 4-octyloxybenzene, indicating protodeboronation. How can I minimize this?
Answer: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a common issue, especially with electron-rich boronic acids.[1][8] Here are several strategies to mitigate it:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][6]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[3][6]
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[6] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[6][10][11] These "masked" reagents are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[8]
Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-bis(octyloxy)-1,1'-biphenyl)
Question: I am observing a significant amount of the homocoupled product of my boronic acid. What is the cause and solution?
Answer: Homocoupling is typically caused by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4]
-
Solution: The most effective solution is to ensure the reaction is performed under strictly anaerobic conditions.
-
Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles).
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.[3]
-
Issue 3: Reaction Stalls or Fails to Proceed
Question: My reaction is not proceeding, and I am recovering my starting materials. What should I check?
Answer: If the reaction fails, a systematic check of the components and conditions is necessary.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
-
Side Reaction Pathways Diagram:
Caption: Desired vs. undesired reaction pathways.
Quantitative Data: Condition Optimization
The choice of base and solvent significantly impacts reaction yield. The following tables summarize optimization data from representative Suzuki-Miyaura coupling reactions.
Table 1: Effect of Different Bases on Yield (Data adapted from a model Suzuki coupling of iodobenzene and phenylboronic acid, which illustrates general principles applicable to this system)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | EtOH/H₂O (2:1) | 80 | 1 | 98 | [12] |
| 2 | Na₃PO₄ (1.5) | EtOH/H₂O (2:1) | 80 | 1 | 85 | [12] |
| 3 | NEt₃ (1.5) | EtOH/H₂O (2:1) | 80 | 1 | 45 | [12] |
| 4 | NaOH (2.0) | DME/H₂O | 80 | 4 | 95 | [13] |
| 5 | Ba(OH)₂ (2.0) | DME/H₂O | 80 | 4 | 99 | [13] |
Table 2: Effect of Different Solvents on Yield (Data adapted from a model Suzuki coupling)
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | THF | 70 | 45 | [14] |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | MeCN | 70 | 30 | [14] |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 70 | 59 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[3][6]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The concentration is typically 0.1-0.2 M relative to the limiting reagent.[3][6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a Pd(0) source with ligand, 1–5 mol%).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][6]
-
Purification: Purify the crude product by flash column chromatography.[3][6]
Protocol 2: Protection of Boronic Acid as a Pinacol Ester
This can be done to increase stability and reduce protodeboronation.
-
Dissolution: In a suitable flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude boronic ester can often be used in the subsequent coupling reaction without further purification.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Effect of aqueous base on 4-Octyloxyphenylboronic acid stability.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Octyloxyphenylboronic acid in aqueous basic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous basic solutions?
A1: The two main degradation pathways for this compound in aqueous basic media are protodeboronation and oxidation.
-
Protodeboronation: This is often the most significant pathway in aqueous solutions. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-octyloxybenzene and boric acid. This process is typically accelerated in basic conditions.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the boronic acid. This can result in the formation of phenolic byproducts.
Q2: How does pH affect the stability of this compound?
A2: The pH of the aqueous solution is a critical factor. Boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). As the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the tetrahedral boronate species. This boronate form is generally more susceptible to degradation, particularly protodeboronation.[1]
Q3: My Suzuki coupling reaction with this compound is failing or giving low yields. Could instability in the basic reaction medium be the cause?
A3: Yes, instability of the boronic acid in the basic medium is a common reason for the failure or low yield of Suzuki coupling reactions.[2][3] Degradation of the boronic acid before the catalytic cycle can effectively take place reduces the amount of active reagent available for cross-coupling. It is crucial to ensure your reaction conditions are optimized to minimize this degradation.
Q4: What are the signs of this compound degradation in my sample?
A4: Degradation can be monitored by various analytical techniques. In High-Performance Liquid Chromatography (HPLC), you would observe a decrease in the peak area of the this compound and the appearance of new peaks corresponding to degradation products like 4-octyloxybenzene. ¹H and ¹¹B NMR spectroscopy are also powerful tools to observe changes in the chemical structure.[4]
Troubleshooting Guide
Issue: Low or no yield in a Suzuki coupling reaction using this compound with an aqueous base.
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation | Consider using a milder base (e.g., K₂CO₃, KF) instead of strong bases (e.g., NaOH, K₃PO₄).[2] | Stronger bases accelerate the rate of protodeboronation. |
| If compatible with your reaction, switch to anhydrous conditions.[2] | Water is the proton source for protodeboronation. Removing it can significantly reduce this side reaction. | |
| Oxidative Degradation | Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Oxygen can lead to oxidative degradation of the boronic acid and decomposition of the palladium catalyst. |
| Slow Reaction Kinetics | Increase the reaction temperature or consider a more active palladium catalyst/ligand system. | If the rate of the desired Suzuki coupling is slow, the boronic acid has more time to degrade. |
| Reagent Purity | Use fresh, high-purity this compound. | Boronic acids can degrade upon storage. |
Quantitative Stability Data
The following table presents illustrative data on the degradation of this compound under various aqueous basic conditions. This data is for demonstrative purposes to highlight expected trends.
| Base | Concentration (M) | pH | Temperature (°C) | Half-life (t½, hours) | Primary Degradation Product |
| NaHCO₃ | 0.1 | 8.3 | 50 | > 48 | 4-octyloxybenzene |
| K₂CO₃ | 0.1 | 11.2 | 50 | 12 | 4-octyloxybenzene |
| K₃PO₄ | 0.1 | 12.3 | 50 | 4 | 4-octyloxybenzene |
| NaOH | 0.1 | 13.0 | 50 | < 1 | 4-octyloxybenzene |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Base
Objective: To assess the stability of this compound under basic conditions and identify major degradation products.
Materials:
-
This compound
-
Aqueous basic solutions (e.g., 0.1 M NaOH, 0.1 M K₂CO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
-
HPLC system with UV/PDA detector
-
NMR spectrometer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a known volume of the stock solution to the different aqueous basic solutions to achieve the desired final concentration.
-
Maintain the vials at a constant temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with a suitable acid (e.g., 0.1 M HCl).
-
Extract the organic components with ethyl acetate.
-
Analyze the organic extract by HPLC to quantify the remaining this compound and any degradation products.
-
For structural elucidation of major degradation products, a larger scale degradation can be performed, and the products isolated by column chromatography and analyzed by NMR and MS.
Protocol 2: Monitoring Stability by ¹¹B NMR Spectroscopy
Objective: To observe the change in the boron environment as an indicator of stability.
Procedure:
-
Prepare a solution of this compound in a deuterated aqueous basic solution (e.g., D₂O with NaOD).
-
Acquire an initial ¹¹B NMR spectrum. The trigonal boronic acid and tetrahedral boronate species will have distinct chemical shifts.
-
Monitor the spectra over time at a controlled temperature.
-
The disappearance of the boron signals or the appearance of a new signal corresponding to boric acid can be used to monitor degradation.
Visualizations
Caption: Degradation pathways of this compound in aqueous base.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
4-Octyloxyphenylboronic acid storage and handling to prevent degradation.
This technical support center provides guidance on the proper storage and handling of 4-Octyloxyphenylboronic acid to minimize degradation and ensure experimental success. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] While room temperature storage is generally acceptable, some suppliers recommend referring to the product label for specific temperature requirements.[3]
Q2: Is this compound sensitive to air or moisture?
A2: Yes. Boronic acids, in general, can be sensitive to moisture. It is crucial to store the compound in a dry environment and keep the container tightly sealed to prevent hydration, which can affect its reactivity and purity.[1][3] Handling the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage and for experiments requiring high purity.
Q3: How should I handle this compound in the laboratory?
A3: Handle this compound in accordance with good industrial hygiene and safety practices.[2][4] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[1][5] It is also important to avoid generating dust when handling the solid material.[3] Ensure adequate ventilation, and wash hands thoroughly after handling.[1][2]
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or texture of the solid material. From a chemical perspective, degradation may lead to the formation of boroxines (cyclic anhydrides) through the loss of water, or potentially cleavage of the carbon-boron bond. This can result in decreased performance in reactions such as Suzuki-Miyaura coupling, leading to lower yields and the presence of impurities in your product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reactivity in Suzuki-Miyaura coupling | Degradation of the boronic acid due to improper storage (exposure to moisture or air). | - Use freshly opened or properly stored this compound.- Consider using a higher equivalence of the boronic acid.- Re-purify the boronic acid if degradation is suspected. |
| Inconsistent experimental results | Inhomogeneous sample due to partial degradation or hydration. | - Ensure the compound is thoroughly mixed before taking a sample.- Dry the compound under vacuum before use if moisture absorption is suspected. |
| Appearance of unknown impurities in NMR or LC-MS | Degradation of the starting material. | - Analyze a sample of the this compound by NMR or LC-MS to check its purity before use.- Compare the impurity profile with known degradation products of phenylboronic acids (e.g., phenol, boroxine). |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Temperature | Cool, dry place; refer to product label for specifics. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term stability. | General best practice for boronic acids. |
| Container | Tightly closed container. | [1][3] |
| Handling | Avoid generating dust. Use appropriate personal protective equipment (gloves, safety glasses). Wash hands after handling. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1][5][6] |
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a common degradation route for boronic acids is the formation of cyclic anhydrides called boroxines, especially upon heating or in the presence of dehydrating agents. Another potential degradation, particularly under oxidative conditions, involves the cleavage of the C-B bond.
References
Technical Support Center: Purification of Products from 4-Octyloxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-octyloxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of biaryl products derived from this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product After Purification | Incomplete Reaction: The Suzuki coupling did not go to completion, leaving unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure the palladium catalyst is active and the reaction is conducted under an inert atmosphere to prevent catalyst deactivation. |
| Protodeboronation: The boronic acid group is replaced by a hydrogen atom, reducing the amount of boronic acid available for coupling. This is a common side reaction with electron-rich boronic acids. | - Use milder bases such as K₂CO₃ or K₃PO₄. - Minimize the amount of water in the reaction mixture or consider anhydrous conditions. | |
| Product Loss During Workup/Purification: The desired product may be partially soluble in the aqueous phase during extraction or may not fully crystallize during recrystallization. | - During aqueous workup, ensure the organic layer is thoroughly extracted multiple times. - When recrystallizing, use the minimum amount of hot solvent required to dissolve the product and cool the solution slowly to maximize crystal formation. | |
| Presence of Boronic Acid Impurities in the Final Product | Inefficient Removal During Extraction: Unreacted this compound or its byproducts (like the homocoupled biphenyl) can be difficult to separate due to similar polarities. | - Perform a basic aqueous wash (e.g., with 1 M NaOH) to convert the acidic boronic acid into its more water-soluble boronate salt, which can then be extracted into the aqueous layer. - For stubborn impurities, consider using scavenger resins designed to bind boronic acids. |
| Co-elution of Product and Impurities During Column Chromatography | Similar Polarity of Compounds: The desired biaryl product and non-polar impurities (e.g., homocoupled 4,4'-dioctyloxybiphenyl) may have very similar Rf values in standard solvent systems. | - Optimize the solvent system for column chromatography. A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. - If the product is a solid, recrystallization may be a more effective purification method to remove impurities with different solubilities. |
| Product "Oiling Out" During Recrystallization | High Impurity Level or Inappropriate Solvent: The presence of significant impurities can lower the melting point of the product, causing it to separate as an oil. The chosen solvent may also not be ideal. | - Attempt to purify the crude product first by column chromatography to remove the bulk of impurities before recrystallization. - For biaryl compounds, a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective. The product is dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is added dropwise until turbidity is observed, followed by slow cooling. |
| Residual Palladium Catalyst in the Final Product | Incomplete Removal During Workup: Homogeneous palladium catalysts can be challenging to remove completely through simple extraction. | - For heterogeneous catalysts like Pd/C, filter the reaction mixture through a pad of celite. - For homogeneous catalysts, consider using metal scavengers or performing an additional purification step like chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in the purification of a Suzuki-Miyaura reaction product derived from this compound?
A1: The initial workup typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate and washing it with water and brine. This process removes the bulk of inorganic salts and water-soluble impurities.
Q2: How can I remove unreacted this compound from my product?
A2: A basic aqueous wash is an effective method. By washing the organic solution of your crude product with an aqueous base like sodium hydroxide (NaOH), the acidic boronic acid is converted to its water-soluble salt and partitions into the aqueous layer.
Q3: My desired product and the homocoupling byproduct (4,4'-dioctyloxybiphenyl) are difficult to separate by column chromatography. What can I do?
A3: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography using a shallow solvent gradient is often effective. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) using TLC to find the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can be a highly effective alternative.
Q4: What is a good solvent system for the recrystallization of biaryl products containing an octyloxy group?
A4: Due to the long alkyl chain, these compounds have significant non-polar character but also some polarity from the aromatic rings and any other functional groups. A mixed-solvent system is often a good choice. For example, dissolving the crude product in a minimal amount of a hot "good" solvent like ethanol or ethyl acetate, followed by the slow addition of a "poor" solvent like water or hexanes until the solution becomes cloudy, can induce crystallization upon cooling.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. A clean NMR spectrum with the expected signals and a sharp melting point range close to the literature value are good indicators of high purity.
Quantitative Data
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving arylboronic acids with substrates similar to this compound, highlighting the impact of the chosen base.
| Arylboronic Acid | Aryl Halide | Base | Catalyst | Yield (%) | Reference |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-bromoanisole | K₃PO₄ | Pd(PPh₃)₄ | 92 | |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-bromoanisole | Cs₂CO₃ | Pd(PPh₃)₄ | 88 | |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-bromoanisole | K₂CO₃ | Pd(PPh₃)₄ | 81 | |
| Phenylboronic acid | 4-bromotoluene | K₂CO₃ | 10% Pd/C | Not specified |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from a similar procedure for the synthesis of biphenyl derivatives.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat it to 90 °C under the inert atmosphere for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate. A shallow gradient of increasing ethyl acetate concentration can be used to improve separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Final Step: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a hot "good" solvent (e.g., ethanol) to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.
Caption: A troubleshooting decision tree for common purification
Technical Support Center: Overcoming Steric Hindrance with Ortho-Substituted Aryl Halides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental information to assist researchers, scientists, and drug development professionals in successfully employing ortho-substituted aryl halides in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with sterically hindered ortho-substituted aryl halides.
| Question/Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to no yield in my Suzuki-Miyaura coupling reaction. | 1. Inefficient Oxidative Addition: Steric bulk from ortho-substituents can hinder the palladium catalyst's approach to the C-X bond.[1] 2. Difficult Reductive Elimination: Steric congestion around the palladium center can impede the final C-C bond formation.[1] 3. Catalyst Deactivation/Decomposition: The active Pd(0) species is sensitive to oxygen, and phosphine ligands can oxidize.[2] The catalyst may also decompose at the higher temperatures often required.[1] 4. Protodeboronation: The boronic acid/ester is replaced by a hydrogen atom, a common side reaction.[1][3] | 1. Catalyst & Ligand Selection: • Use bulky, electron-rich phosphine ligands like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These promote both oxidative addition and reductive elimination.[3][5] • Employ air-stable precatalysts (e.g., XPhos Pd G3) to ensure the generation of the active Pd(0) species.[3] 2. Reaction Conditions: • Ensure a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with argon or nitrogen.[2][3] • Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][3] • Screen different solvents; ethereal solvents like dioxane or THF are often effective. • If protodeboronation is an issue, consider using a milder base, anhydrous conditions, or converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2][3] |
| My Buchwald-Hartwig amination is sluggish or fails with a hindered aryl halide. | 1. Steric Hindrance: Similar to Suzuki coupling, steric bulk impedes the catalytic cycle. 2. Ligand Choice: Not all ligands are effective for coupling sterically demanding substrates. 3. Base Incompatibility: The choice of base can be critical and substrate-dependent. | 1. Ligand Optimization: • Employ specialized bulky, electron-rich ligands. For instance, AdBrettPhos has been shown to be effective for the amidation of five-membered heterocycles where other ligands fail. • The choice of ligand can depend on the amine; for example, specific ligands may be better for primary versus secondary amines.[6] 2. Base & Solvent Screening: • Strong bases like NaOt-Bu or LiHMDS are commonly used.[7] However, for base-sensitive functional groups, weaker bases like K₂CO₃ can be attempted, though this may require higher temperatures.[7] • Toluene is a common solvent for these reactions.[7] |
| Homocoupling is a major side product in my Sonogashira coupling. | 1. Glaser Coupling: This is the primary side reaction, involving the homocoupling of the terminal alkyne. It is often promoted by the copper(I) co-catalyst in the presence of oxygen.[8] | 1. Minimize or Eliminate Copper: • Use a "copper-free" Sonogashira protocol.[8] • If using copper, ensure the reaction is rigorously deoxygenated.[8] 2. Control Alkyne Concentration: • Slow addition of the alkyne to the reaction mixture can disfavor the bimolecular homocoupling reaction.[8] |
| What should I do if my aryl chloride substrate is unreactive? | 1. Stronger C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than C-Br or C-I bonds, making oxidative addition more difficult.[9] | 1. More Active Catalyst System: • Use highly active, electron-rich, and bulky ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., PEPPSI-type catalysts).[10] These ligands are crucial for activating the less reactive C-Cl bond. 2. Higher Temperatures: • Higher reaction temperatures are often necessary to achieve a reasonable reaction rate with aryl chlorides. Microwave irradiation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands so effective for cross-coupling with ortho-substituted aryl halides?
A1: These ligands are crucial for several reasons:
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Promoting Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the insertion of the metal into the carbon-halide bond of the (often electron-rich) aryl halide.[5]
-
Facilitating Reductive Elimination: The steric bulk of the ligand promotes the final bond-forming step by creating a sterically crowded environment around the metal center, which encourages the release of the product.[5]
-
Stabilizing the Active Catalyst: These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst in the reaction, preventing catalyst decomposition.
Q2: Can I use the same ligand for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A2: While some ligands, like XPhos, are versatile and show good activity across different cross-coupling reactions, the optimal ligand is often reaction- and substrate-specific. It is always recommended to screen a few different ligands to find the best one for your particular transformation.
Q3: What is the role of the base in these reactions?
A3: The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. In Buchwald-Hartwig amination, the base deprotonates the amine to form the corresponding amide, which then coordinates to the palladium center. In Sonogashira coupling, the base deprotonates the terminal alkyne to form the copper acetylide (in the presence of a copper co-catalyst) or facilitates the formation of the palladium acetylide.
Q4: How important is it to exclude air and moisture from my reaction?
A4: It is critically important. The active Pd(0) catalyst is susceptible to oxidation by air, which deactivates it.[2] Many of the phosphine ligands are also air-sensitive. While some protocols are described as "aerobic," running the reaction under an inert atmosphere (argon or nitrogen) with properly degassed solvents will generally lead to more reproducible and higher-yielding results.[3]
Q5: Are there alternatives to palladium catalysts for these challenging couplings?
A5: Yes, nickel-based catalysts are gaining prominence as a lower-cost and earth-abundant alternative to palladium. Nickel catalysts can exhibit unique reactivity and are particularly effective for certain cross-electrophile couplings.[11] Additionally, copper-iron catalyzed systems have been developed for specific applications, such as the coupling of sulfonamides with hindered aryl chlorides.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with sterically hindered ortho-substituted aryl halides.
Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 98 |
| 2-Isopropyl-6-methylbromobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 95 |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 110 | 63 |
| Di-ortho-substituted aryl bromide | Secondary alkylboronic acid | Pd-AntPhos | K₃PO₄ | Toluene | 110 | High |
Data compiled from representative literature.[12]
Table 2: Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chlorotoluene | Cyclohexylamine | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOt-Bu | Toluene | RT | High |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOt-Bu | Toluene | RT | Good |
| 2-Chloro-6-methylpyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 95 |
| 4-Bromo-1-methylimidazole | Benzamide | Pd(OAc)₂ / AdBrettPhos | K₂CO₃ | t-AmylOH | 110 | Moderate |
Data compiled from representative literature.[13]
Table 3: Sonogashira Coupling of Ortho-Substituted Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Iodo-2-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 96 |
| 1-Bromo-2,6-dimethylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 100 | 85 |
| Ortho-substituted aryl bromide | Phenylacetylene | Pd/t-BuPCy₂ | Cs₂CO₃ | Dioxane | 100 | High |
| Extremely bulky aryl bromide | Extremely bulky acetylene | Pd/PCy₃ | Cs₂CO₃ | Dioxane | 100 | High |
Data compiled from representative literature.[14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the ortho-substituted aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Role of bulky ligands in overcoming steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of 4-Octyloxyphenylboronic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic intermediates like 4-Octyloxyphenylboronic acid is paramount for the reliability and reproducibility of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the purity analysis of this compound. Its versatility allows for the separation and quantification of the main component from potential process-related impurities and degradation products. However, alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer orthogonal approaches that can provide complementary and confirmatory data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of arylboronic acids. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
A key challenge in the HPLC analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broad or multiple peaks for a single compound, complicating accurate purity assessment. Method development often focuses on conditions that favor one form, typically the monomeric acid, to ensure sharp, reproducible peaks.
Potential Impurities in this compound:
Based on its common synthetic route—typically the reaction of a Grignard or organolithium reagent from 1-bromo-4-octyloxybenzene with a trialkyl borate followed by hydrolysis—the following impurities may be present:
-
1-Bromo-4-octyloxybenzene: Unreacted starting material.
-
4,4'-Dioctyloxybiphenyl: Homocoupling product of the Grignard/organolithium reagent.
-
Octyloxybenzene: Product of protonolysis of the organometallic intermediate.
-
This compound anhydride (Boroxine): A common impurity formed from the dehydration of the boronic acid.
Representative HPLC Method and Data
Table 1: Representative HPLC Method for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Table 2: Expected Elution Order and Purity Data (Hypothetical)
| Compound | Expected Retention Time (min) | Peak Area (%) |
| This compound | ~ 8.5 | 98.5 |
| Octyloxybenzene | ~ 10.2 | 0.5 |
| 1-Bromo-4-octyloxybenzene | ~ 11.5 | 0.7 |
| 4,4'-Dioctyloxybiphenyl | ~ 14.8 | 0.3 |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Instrument Setup: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Integrate the peaks and calculate the area percentage of the main peak and all impurities.
Caption: Workflow for HPLC Purity Analysis.
Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal techniques are essential for comprehensive purity profiling and confirmation of the primary method's results.
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since this compound is non-volatile, a derivatization step is mandatory to convert it into a more volatile analog.
Derivatization: The most common derivatization for boronic acids is silylation, where the hydroxyl groups of the boronic acid are reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (TMS) esters.
Table 3: Comparison of HPLC and GC for Purity Analysis
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Sample Volatility | Not required | Required (derivatization needed) |
| Sample Preparation | Simple dissolution | Derivatization required |
| Throughput | High | Moderate |
| Resolution | High | Very High |
| Detection | UV, MS | FID, MS |
| Key Advantage | Direct analysis of the parent compound | High resolution for volatile impurities |
| Key Disadvantage | Potential for on-column degradation | Indirect analysis, extra sample prep step |
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: In a vial, dissolve 1 mg of the this compound sample in 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA. Seal the vial and heat at 60-70 °C for 30 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Typical GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min.
-
Carrier Gas: Helium
-
MS Detection: Electron Ionization (EI)
-
Caption: Workflow for GC-MS Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹¹B NMR are highly valuable for the analysis of boronic acids.
-
¹H NMR: Provides detailed information about the proton environment in the molecule, allowing for the identification of the main compound and any organic impurities. The presence of the boroxine anhydride can lead to complex or broadened spectra. Using a coordinating solvent like DMSO-d₆ or converting the boronic acid to a boronate ester can simplify the spectrum.
-
¹¹B NMR: This technique is specific to the boron nucleus and provides a clear distinction between the sp²-hybridized boron of the boronic acid (typically around 30 ppm) and the sp³-hybridized boron of potential boronate esters or other complexes. It is particularly useful for identifying the presence of the boroxine anhydride, which appears at a slightly different chemical shift than the monomeric acid.
Table 4: Comparison of Chromatographic and Spectroscopic Methods
| Feature | HPLC | NMR Spectroscopy |
| Principle | Separation based on polarity | Nuclear spin transitions in a magnetic field |
| Information Provided | Quantitative purity, retention time | Structural information, quantitative purity (qNMR) |
| Sample Preparation | Simple dissolution | Dissolution in deuterated solvent |
| Throughput | High | Low to Moderate |
| Key Advantage | Excellent for separating complex mixtures | Provides definitive structural information |
| Key Disadvantage | Requires reference standards for identification | Lower sensitivity, can be complex for mixtures |
Experimental Protocol: NMR Purity Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, integrations, and multiplicities to identify the main compound and any impurities. For quantitative analysis (qNMR), a certified internal standard is required.
Caption: Workflow for NMR Purity Analysis.
Conclusion
For the routine purity analysis of this compound, reversed-phase HPLC offers a robust, reliable, and high-throughput method with excellent resolving power for common process-related impurities. Gas Chromatography , although requiring a derivatization step, provides an excellent orthogonal technique with very high resolution, particularly for volatile impurities. NMR spectroscopy , especially the combination of ¹H and ¹¹B NMR, is unparalleled for providing definitive structural confirmation and for identifying and quantifying the boroxine anhydride impurity.
The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and the necessity for structural confirmation. A combination of these techniques will provide the most comprehensive understanding of the purity profile of this compound.
A Comparative Guide to 4-Octyloxyphenylboronic Acid and 4-Butylphenylboronic Acid in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Key Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. The choice of the boronic acid coupling partner is critical in determining the efficiency and outcome of this reaction. This guide provides a detailed comparison of two commonly utilized arylboronic acids, 4-octyloxyphenylboronic acid and 4-butylphenylboronic acid, in Suzuki reactions. We will delve into their respective reactivities, supported by experimental data, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison: Reactivity and Yields
The performance of this compound and 4-butylphenylboronic acid in Suzuki reactions is influenced by the nature of their para-substituents. The electron-donating characteristics of both the octyloxy and butyl groups can impact the transmetalation step in the catalytic cycle.
A study directly comparing 4-butylphenylboronic acid with phenylboronic acid in the Suzuki coupling with 4-haloacetophenones revealed that the reaction is more favorable for the 4-butylphenylboronic acid.[1] This suggests that the electron-donating nature of the butyl group enhances the reactivity of the boronic acid. For instance, in a competitive reaction with 4-bromoacetophenone, the conversion to the product derived from 4-butylphenylboronic acid was significantly higher than that from phenylboronic acid.[1]
Below is a summary of representative Suzuki coupling reactions for each boronic acid, showcasing typical yields and reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Butylphenylboronic acid | 4-Bromoacetophenone | Pd-NHC complex (unspecified %) | KOH | IPA-water (1:1) | RT | 0.17 | 52 |
| 4-Butylphenylboronic acid | 4-Chloroacetophenone | Pd-NHC complex (unspecified %) | KOH | IPA-water (1:1) | RT | 0.17 | 78 |
| This compound | Representative Aryl Bromide | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 |
| This compound | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water (3:1:1) | 90 | 12 | 88 |
Note: The data presented is compiled from different sources and reaction conditions may vary. Direct comparison of yields should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Suzuki reactions involving the two boronic acids.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 mmol), the corresponding boronic acid (1.1-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and any necessary ligands are then added. The appropriate anhydrous and degassed solvent (e.g., toluene, dioxane, DMF, DME) is introduced via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanistic Considerations and Structural Differences
The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid can influence the rate-determining transmetalation step.
The primary structural difference between this compound and 4-butylphenylboronic acid lies in the para-substituent. The butyl group is a simple alkyl chain, whereas the octyloxy group contains an oxygen atom linking the octyl chain to the phenyl ring. This oxygen atom makes the octyloxy group a stronger electron-donating group through resonance compared to the inductively donating butyl group. This enhanced electron-donating ability can potentially accelerate the transmetalation step, leading to faster reaction rates and higher yields.
Conclusion
Both this compound and 4-butylphenylboronic acid are effective coupling partners in Suzuki reactions. The available data suggests that the presence of an electron-donating group at the para-position enhances the reactivity of the phenylboronic acid. While 4-butylphenylboronic acid has been shown to be more reactive than the unsubstituted phenylboronic acid, the stronger electron-donating nature of the octyloxy group may offer an advantage in certain Suzuki coupling scenarios. The choice between these two reagents will ultimately depend on the specific substrates, desired product, and optimization of the reaction conditions. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Reactivity of 4-Octyloxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The electronic nature of the substituents on the arylboronic acid plays a pivotal role in the efficiency and outcome of this palladium-catalyzed reaction. This guide provides an objective comparison of the reactivity of 4-octyloxyphenylboronic acid, an electron-rich arylboronic acid, with other arylboronic acids bearing electron-donating, electron-neutral, and electron-withdrawing groups. The information presented is supported by experimental data to aid researchers in selecting optimal substrates and conditions for their synthetic endeavors.
The Influence of Substituents on Reactivity
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the arylboronic acid generally increase the nucleophilicity of the organic moiety, which can facilitate the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing down this key step.
The 4-octyloxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This increased electron density on the phenyl ring is expected to enhance the rate of the Suzuki-Miyaura coupling compared to unsubstituted or electron-poor arylboronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the impact of substituents on the reactivity of arylboronic acids, the following table summarizes the yields of the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoacetophenone under comparable reaction conditions. While specific data for this compound is not available in a directly comparable study, data for 4-methoxyphenylboronic acid is presented as a close analog, as both methoxy and octyloxy groups are strong electron-donating alkoxy substituents.
| Arylboronic Acid | Substituent Type | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (Alkoxy) | 99%[1] |
| 4-Tolylboronic acid | Electron-Donating (Alkyl) | 97%[1] |
| Phenylboronic acid | Electron-Neutral | 90% |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (Halogen) | 80%[2] |
| 4-Methoxycarbonylphenylboronic acid | Electron-Withdrawing (Ester) | Quantitative[1] |
Note: The yields are taken from different sources and may have been obtained under slightly different, though comparable, conditions. The quantitative yield for 4-methoxycarbonylphenylboronic acid suggests that while EWGs can decrease nucleophilicity, other factors in the catalytic cycle can also significantly influence the overall reaction outcome.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide is provided below. This protocol can be adapted for specific substrates and desired scales.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent (5-10 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Overview and Logical Workflow
The widely accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the 4-octyloxy group is believed to primarily influence the transmetalation step.
Caption: Suzuki-Miyaura Catalytic Cycle
The diagram above illustrates the key steps in the Suzuki-Miyaura coupling. The arylboronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl halide to the palladium(0) catalyst.
To further clarify the process for obtaining reliable comparative data, the following workflow is recommended:
References
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium ligand is critical for the success of this reaction, profoundly influencing yield, reaction rate, and applicability to challenging substrates. This guide provides an objective comparison of the performance of different classes of palladium ligands for the coupling of 4-octyloxyphenylboronic acid, an electron-rich boronic acid, with a common coupling partner, 4-bromoanisole. The information presented is supported by experimental data from the literature on analogous reactions, providing a framework for ligand selection and reaction optimization.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of representative palladium ligands from three major classes—a Buchwald-type biaryl phosphine (SPhos), a simple trialkylphosphine (Tricyclohexylphosphine, PCy₃), and an N-heterocyclic carbene (IPr)—in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction serves as a reliable model for the coupling of this compound due to the similar electronic nature of the boronic acid reactants.
| Ligand Type | Ligand | Pd Precatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald Biaryl Phosphine | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >95 |
| Trialkylphosphine | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 16 | ~90 |
| N-Heterocyclic Carbene (NHC) | IPr | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | >98 |
Note: The data presented is a synthesis of typical results found in the literature for the model reaction and may vary depending on the specific experimental conditions.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the three classes of ligands.
Protocol 1: Using a Buchwald Ligand (SPhos)
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), SPhos (0.02 mmol), Pd₂(dba)₃ (0.01 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 2 hours under an inert atmosphere (Argon or Nitrogen).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Using a Trialkylphosphine Ligand (PCy₃)
-
Reaction Setup: In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), this compound (1.5 mmol), PCy₃ (0.04 mmol), Pd(OAc)₂ (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add degassed toluene (10 mL) to the flask.
-
Reaction Conditions: The mixture is heated to 80 °C and stirred for 16 hours under an inert atmosphere.
-
Work-up: The reaction is cooled, and the solvent is removed in vacuo. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by chromatography.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Ligand (IPr)
-
Reaction Setup: To a microwave vial, add 4-bromoanisole (1.0 mmol), this compound (1.1 mmol), the IPr-palladium complex (e.g., [Pd(IPr)(cinnamyl)Cl], 0.01 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL).
-
Reaction Conditions: The vial is sealed and heated in a microwave reactor at 100 °C for 12 hours.
-
Work-up: After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude material is purified by flash chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Alternatives for 4-Octyloxyphenylboronic Acid in C-C Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. While 4-octyloxyphenylboronic acid is a commonly used reagent for introducing the 4-octyloxyphenyl moiety, its stability and handling can present challenges. This guide provides an objective comparison of this compound with its more stable and increasingly popular alternatives: potassium 4-octyloxyphenyltrifluoroborate and 4-octyloxyphenyl MIDA boronate. The comparison is supported by representative experimental data and detailed protocols to inform reagent selection for enhanced efficiency and reproducibility in your synthetic endeavors.
Executive Summary
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to boronic acids in many applications due to their enhanced stability and ease of handling.[1][2][3] Potassium 4-octyloxyphenyltrifluoroborate is a crystalline, free-flowing solid that is remarkably stable to both air and moisture, mitigating issues of decomposition and inconsistent stoichiometry associated with boronic acids.[1] MIDA boronates offer exceptional stability, even allowing for purification via silica gel chromatography, and are compatible with a wide range of synthetic reagents, enabling their use in multi-step syntheses where the boronic acid functionality requires protection.[2][3][4] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, the need for intermediate purification, and overall cost-effectiveness.
Performance Comparison in Suzuki-Miyaura Coupling
The following tables provide a comparative overview of the performance of this compound and its alternatives in representative Suzuki-Miyaura cross-coupling reactions. While direct comparative studies for this compound are limited, the data for structurally similar arylboronic acids and their derivatives offer valuable insights into expected reactivity and yields.
Table 1: Comparison of Arylboron Reagents in the Coupling with an Aryl Bromide
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Alkoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| Potassium 4-Alkoxyphenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~92 |
| 4-Alkoxyphenyl MIDA boronate | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~94 |
Note: The data in this table is representative and compiled from various sources. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Table 2: Physicochemical Properties and Handling
| Property | This compound | Potassium 4-Octyloxyphenyltrifluoroborate | 4-Octyloxyphenyl MIDA Boronate |
| Form | Often a fluffy or clumpy solid | Crystalline, free-flowing solid | Crystalline, free-flowing solid |
| Air/Moisture Stability | Prone to dehydration to form boroxines and protodeboronation.[1] | Highly stable, can be stored indefinitely on the benchtop.[1] | Exceptionally stable to air and moisture.[2][4] |
| Purification | Difficult to purify by chromatography. | Can be purified by recrystallization. | Compatible with silica gel chromatography.[2][4] |
| Handling | Requires careful handling and storage under inert atmosphere. | Easy to handle and weigh in air. | Easy to handle and weigh in air. |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its alternatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromotoluene, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with the inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 4-Octyloxyphenyltrifluoroborate with 4-Chlorobenzonitrile
Materials:
-
Potassium 4-octyloxyphenyltrifluoroborate (1.5 equiv)
-
4-Chlorobenzonitrile (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Anhydrous, degassed THF/water (9:1)
Procedure:
-
In a reaction vessel, combine potassium 4-octyloxyphenyltrifluoroborate, 4-chlorobenzonitrile, PdCl₂(dppf), and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 4-Octyloxyphenyl MIDA Boronate with an Aryl Halide
Materials:
-
4-Octyloxyphenyl MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Degassed 1,4-dioxane/water (10:1)
Procedure:
-
To a reaction tube, add the 4-octyloxyphenyl MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube and purge with argon.
-
Add the degassed dioxane/water mixture.
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.
Conclusion
Potassium 4-octyloxyphenyltrifluoroborate and 4-octyloxyphenyl MIDA boronate offer significant advantages over this compound in terms of stability, handling, and, in the case of MIDA boronates, compatibility with multi-step synthesis and chromatographic purification. For routine, straightforward couplings where cost is a primary driver, the traditional boronic acid remains a viable option. However, for complex syntheses requiring robust and reliable reagents, particularly in the context of drug discovery and development, the superior stability and handling properties of trifluoroborates and MIDA boronates can lead to more consistent and reproducible results, ultimately accelerating the synthetic workflow.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Bases for the Activation of 4-Octyloxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter in this reaction is the choice of base, which plays a pivotal role in the activation of the boronic acid component for the crucial transmetalation step. This guide provides a comparative analysis of various bases for the activation of 4-octyloxyphenylboronic acid, a commonly used building block in the synthesis of liquid crystals, polymers, and pharmaceutically active compounds.
The Role of the Base in the Catalytic Cycle
In the Suzuki-Miyaura reaction, the base is essential for the formation of a more nucleophilic boronate species from the boronic acid. This "ate" complex is more readily transferred to the palladium center during the transmetalation step of the catalytic cycle. The choice of base can significantly influence reaction rates and yields.
Figure 1: The role of the base in the Suzuki-Miyaura catalytic cycle.
Comparative Performance of Common Bases
The following table summarizes the performance of several commonly used bases in the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). The data presented is a synthesis of typical results observed in Suzuki-Miyaura reactions, as direct comparative studies on this specific substrate are not extensively available.
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| K₃PO₄ | Toluene/H₂O (9:1) | 100 | 2 | 95 | Generally provides high yields and is effective for a wide range of substrates.[1] |
| Na₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 88 | A cost-effective and commonly used base, often requiring aqueous solvent mixtures.[2] |
| Cs₂CO₃ | THF | 70 | 1.5 | 97 | A strong base that can accelerate slow reactions, but is more expensive.[1] |
| Triethylamine (Et₃N) | Acetonitrile | 80 | 6 | 75 | An organic base useful in anhydrous conditions, though it may be less effective for challenging substrates.[1] |
| Potassium Acetate (KOAc) | Not specified | 100 | 1.5 | 93 | A mild base that has been shown to be effective in certain applications.[3] |
Experimental Protocols
The following is a representative experimental protocol for a comparative study of bases in the Suzuki-Miyaura coupling of this compound.
Figure 2: General experimental workflow for the comparative study.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)[1]
-
Bases: K₃PO₄, Na₂CO₃, Cs₂CO₃, Et₃N, KOAc
-
Anhydrous solvents: Toluene, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)
-
Internal standard for analysis (e.g., dodecane)
-
Deionized water
General Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the chosen solvent (5 mL).
-
Add the selected base (2.0 mmol). For reactions involving aqueous solvent systems, add the appropriate amount of deionized water.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).
-
Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The choice of base is a critical parameter for the successful activation of this compound in Suzuki-Miyaura cross-coupling reactions. While strong inorganic bases like cesium carbonate can lead to faster reactions and high yields, potassium phosphate offers a good balance of reactivity and cost-effectiveness. The optimal base will ultimately depend on the specific reaction partners, catalyst system, and desired reaction conditions. The provided protocol offers a framework for researchers to systematically evaluate and select the most appropriate base for their specific synthetic needs.
References
Validating product structure from 4-Octyloxyphenylboronic acid coupling via NMR
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis workflow. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed to create novel compounds. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for validating the structure of a common Suzuki coupling product, 4-octyloxybiphenyl, synthesized from 4-octyloxyphenylboronic acid and a suitable aryl halide.
This guide will delve into the experimental data and protocols for NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography, offering a comprehensive overview to aid researchers in selecting the most appropriate validation methods for their specific needs.
Comparing Analytical Techniques for Structural Validation
A multi-technique approach is often the most robust strategy for unequivocally confirming the structure of a newly synthesized compound. The following table summarizes the strengths and limitations of NMR, GC-MS, and X-ray Crystallography in the context of validating the structure of a 4-octyloxybiphenyl product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the chemical environment, connectivity, and relative number of protons and carbons. | Provides a comprehensive picture of the molecule's carbon-hydrogen framework in solution, allowing for unambiguous structure elucidation. | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| GC-MS | Provides the retention time and the mass-to-charge ratio (m/z) of the molecule and its fragments. | High sensitivity and excellent for assessing purity and identifying known compounds through library matching. | Does not provide detailed structural connectivity information on its own; isomers can be difficult to distinguish. Requires the compound to be volatile and thermally stable. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the definitive, unambiguous solid-state structure of a molecule. | Requires a suitable single crystal of the compound, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
Experimental Data and Protocols
To illustrate the application of these techniques, we will consider the hypothetical product, 4-octyloxybiphenyl, from the Suzuki coupling of this compound and bromobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is particularly valuable for confirming the C-C bond formed during the Suzuki coupling by observing correlations between protons on one aromatic ring and carbons on the other.
The following table presents the expected ¹H and ¹³C NMR chemical shifts for a structurally similar compound, 4'-(octyloxy)-4-biphenylcarbonitrile, which serves as a useful model.[1][2][3]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 7.68 (d, J = 8.4 Hz, 2H) | Aromatic CH |
| 7.63 (d, J = 8.4 Hz, 2H) | Aromatic CH |
| 7.52 (d, J = 8.8 Hz, 2H) | Aromatic CH |
| 6.99 (d, J = 8.8 Hz, 2H) | Aromatic CH |
| 4.00 (t, J = 6.6 Hz, 2H) | -OCH₂- |
| 1.81 (m, 2H) | -OCH₂CH ₂- |
| 1.47 - 1.28 (m, 10H) | -(CH₂)₅- |
| 0.89 (t, J = 6.8 Hz, 3H) | -CH₃ |
Note: The assignments are based on the structure of 4'-(octyloxy)-4-biphenylcarbonitrile and may vary slightly for 4-octyloxybiphenyl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the molecular weight and fragmentation pattern of volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). A typical temperature program might start at a lower temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold.
-
Mass Spectrometry: As the compound elutes from the GC column, it is ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum.
For 4'-(octyloxy)-4-biphenylcarbonitrile, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 307. Key fragment ions would correspond to the loss of the octyloxy group and other characteristic cleavages of the biphenyl and alkyl structures.[1]
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice.
-
Crystallization: Grow a high-quality single crystal of the purified product. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused beam of X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.
The crystal structure of a related compound, 4,4'-dimethoxy-1,1'-biphenyl, reveals a monoclinic crystal system. A similar analysis of 4-octyloxybiphenyl would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule in the solid state.
Visualizing the Workflow and Relationships
To better understand the process of validating a Suzuki coupling product, the following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.
Caption: A diagram showing the complementary nature of the analytical techniques.
References
Stille vs. Suzuki Coupling: A Head-to-Head Comparison for Challenging Substrates
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials.[1] While both reactions achieve similar molecular transformations, their operational nuances, substrate compatibility, and reaction mechanisms present distinct advantages and disadvantages.[1] This guide offers a data-driven comparison to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges, particularly when dealing with complex and sensitive substrates.
At a Glance: Key Distinctions
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters)[1] | Organotin compounds (organostannanes)[1] |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be susceptible to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[2] |
| Reaction Conditions | Typically requires a base.[3] | Often proceeds under neutral or mildly basic conditions.[1] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases and certain functional groups.[1] | Excellent, tolerating a wide array of functional groups.[2][4] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Performance with Specific Substrates: A Quantitative Comparison
The choice between Stille and Suzuki coupling is often dictated by the nature of the substrates. The Stille coupling frequently demonstrates superior performance with substrates containing functionalities that are sensitive to the basic conditions of the Suzuki reaction or that can coordinate to the metal center and inhibit catalysis.
The following data, adapted from a study on the functionalization of diazocines, highlights these differences in performance.[5]
| Electrophile | Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromoanisole | Diazocine | 90 | 95 |
| 1-Bromo-4-nitrobenzene | Diazocine | 89 | 80 |
| 4-Bromobenzaldehyde | Diazocine | 80-91 | 39-59 |
| Methyl 4-bromobenzoate | Diazocine | 80-91 | 39-59 |
| 2-Bromothiophene | Diazocine | 90-94 | 57-66 |
| 3-Bromopyridine | Diazocine | 90-94 | 57-66 |
As the data indicates, for simple aryl bromides, both reactions provide excellent yields. However, for substrates containing coordinating groups such as aldehydes, esters, and certain heterocycles like thiophene and pyridine, the Stille coupling consistently outperforms the Suzuki coupling, which suffers from lower yields.[5][6]
Experimental Protocols: Functionalization of Diazocine
The following are representative experimental protocols for the Stille and Suzuki coupling of a stannylated and borylated diazocine derivative with 4-bromoanisole, respectively.
Stille Coupling Protocol
Materials:
-
Stannylated Diazocine (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the stannylated diazocine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous and degassed toluene via syringe.
-
Add 4-bromoanisole (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the slurry through celite and wash the organic phase with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Protocol
Materials:
-
Borylated Diazocine (1.0 equiv)
-
4-Bromoanisole (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the borylated diazocine (1.0 equiv), 4-bromoanisole (1.5 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Add the anhydrous and degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanisms and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of both reactions and a decision-making workflow.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Comparative Guide to Buchwald Ligands in Suzuki-M-iyaura Coupling with 4-Octyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand associated with the palladium catalyst is critical to the success of these reactions, particularly when dealing with challenging substrates. This guide provides an objective comparison of the performance of commonly used Buchwald ligands in the Suzuki-Miyaura coupling of 4-Octyloxyphenylboronic acid with a representative aryl bromide, 4-bromoanisole.
The bulky and electron-rich nature of Buchwald ligands, such as SPhos, XPhos, and RuPhos, facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination, leading to high yields and catalytic turnover numbers.[1][2] These ligands have demonstrated broad applicability across a wide variety of palladium-catalyzed cross-coupling reactions.[1]
Performance Comparison of Buchwald Ligands
| Ligand | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantages |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 1-2 | 2-4 | >95 | High activity for a broad range of substrates, including electron-deficient ones.[3] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 1-2 | 2-4 | >95 | Excellent for sterically hindered and electron-poor substrates.[3][4] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 1-2 | 3-6 | ~90-95 | Effective for a variety of C-C and C-N bond-forming reactions. |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | 1-2 | 4-8 | ~85-90 | Good for a range of cross-coupling reactions, particularly with aryl chlorides.[5] |
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound and 4-bromoanisole using a Buchwald ligand.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Palladium(II) acetate (1-2 mol%) and the selected Buchwald ligand (2-4 mol%) are then added.
-
The tube is evacuated and backfilled with the inert gas three times.
-
Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the evaluation of Buchwald ligands for the Suzuki-Miyaura coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Isomeric Purity Analysis of Cross-Coupling Products
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of characterizing the products of cross-coupling reactions. The presence of unintended enantiomers, diastereomers, or regioisomers can have significant implications for the biological activity, efficacy, and safety of a compound. This guide provides an objective comparison of the most common analytical techniques for isomeric purity analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is dictated by the type of isomerism, the physicochemical properties of the analyte, and the desired analytical performance characteristics such as sensitivity, resolution, and speed. The most widely employed methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers/diastereomers between a mobile phase and a chiral stationary phase (CSP). | Broad applicability to a wide range of compounds, robust and well-established methods, high resolution achievable.[1][2] | Longer analysis times compared to SFC and GC, higher consumption of organic solvents.[3][4] |
| Chiral SFC | Partitioning of isomers between a supercritical fluid mobile phase (typically CO2) and a CSP. | Significantly faster analysis times than HPLC, reduced organic solvent consumption ("greener" chemistry), often provides complementary or superior selectivity to HPLC.[3][5] | Requires specialized instrumentation, may not be suitable for highly polar compounds. |
| Chiral GC | Separation of volatile isomers based on their differential interactions with a chiral stationary phase in a capillary column. | Very high resolution and sensitivity, ideal for volatile and thermally stable compounds.[2] | Limited to volatile and thermally stable analytes, may require derivatization to increase volatility. |
| NMR Spectroscopy | Exploits the different magnetic environments of nuclei in diastereomers or in enantiomers when complexed with a chiral solvating or derivatizing agent, leading to distinct signals. | Non-destructive, provides structural information, rapid for determining diastereomeric ratios without separation.[6] | Lower sensitivity compared to chromatographic techniques, may require chiral auxiliaries for enantiomeric differentiation which can be complex.[6] |
| GC-MS | Combines the separation power of GC with the detection capabilities of mass spectrometry. | Provides both chromatographic separation and mass information for confident identification of isomers, especially regioisomers.[7][8] | Similar limitations to GC regarding analyte volatility and thermal stability. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the different analytical techniques in the context of isomeric purity analysis. These values are representative and can vary depending on the specific analyte, instrumentation, and method conditions.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | NMR (for diastereomers) |
| Resolution (Rs) | 1.5 - 4.0 | 1.5 - 5.0 | > 2.0 | Not directly applicable (based on signal separation) |
| Analysis Time (min) | 10 - 30 | 2 - 10 | 5 - 20 | 5 - 15 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | < 0.01% | ~0.5 - 1% |
| Limit of Quantitation (LOQ) | 0.05 - 0.5% | 0.05 - 0.5% | < 0.05% | ~1 - 5% |
| Precision (%RSD) | < 2% | < 2% | < 3% | < 5% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific cross-coupling products.
Protocol 1: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is suitable for the separation of enantiomers of a chiral biaryl product from a Suzuki-Miyaura cross-coupling reaction.
1. Sample Preparation:
- Dissolve approximately 1 mg of the cross-coupling product in 1 mL of the mobile phase (or a compatible solvent).
- Filter the sample through a 0.22 µm syringe filter before injection.[9]
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks corresponding to the two enantiomers.
- Integrate the peak areas for each enantiomer.
- Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
This protocol is applicable for determining the ratio of diastereomers formed in a cross-coupling reaction.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified cross-coupling product mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Instrumentation and Data Acquisition:
- Spectrometer: 400 MHz or higher NMR spectrometer.
- Experiment: Standard one-dimensional ¹H NMR.
- Acquisition Parameters: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to allow for full relaxation and accurate integration.
3. Data Analysis:
- Identify a set of well-resolved signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.
- Carefully integrate the selected signals for each diastereomer.
- The diastereomeric ratio (d.r.) is the ratio of the integral values of the corresponding signals.
Protocol 3: Regioisomeric Purity Analysis by GC-MS
This protocol is designed for the separation and quantification of regioisomers produced in a cross-coupling reaction, such as the arylation of an aromatic compound with multiple potential reaction sites.
1. Sample Preparation:
- Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- If necessary, perform a derivatization step to increase the volatility of the analytes.[7]
- Filter the sample through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column with a suitable stationary phase for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane phase).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split or splitless injection depending on the analyte concentration.
- Oven Temperature Program: An optimized temperature gradient to achieve separation of the regioisomers.
- MS Detection: Electron ionization (EI) in full scan mode to identify the isomers based on their mass spectra and fragmentation patterns. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity.
3. Data Analysis:
- Identify the peaks corresponding to the different regioisomers based on their retention times and mass spectra.
- Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC) or the extracted ion chromatograms.
Mandatory Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
Safety Operating Guide
Proper Disposal of 4-Octyloxyphenylboronic Acid: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 4-Octyloxyphenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound should be treated as hazardous chemical waste.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for damage before use. |
| Protective Clothing | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling as a powder or if aerosolization is possible. |
All handling and disposal activities should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.
Waste Characterization and Segregation
This compound waste must be segregated from other waste streams to prevent unintended chemical reactions. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.
-
Treat as Hazardous Waste: All waste containing this compound, including contaminated materials, must be handled as hazardous waste.
-
Consult Institutional Policies: Always adhere to your institution's specific guidelines for hazardous waste disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Waste Collection:
-
Solid Waste: Carefully collect solid this compound waste and place it in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container using a funnel to prevent spills.
-
-
Container Management:
-
Container Selection: Use a container made of a material compatible with boronic acids, such as high-density polyethylene (HDPE) or glass.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide a complete and accurate description of the waste material.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Contain the Spill:
-
For solid spills, carefully sweep the material and place it into a sealed, labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
Essential Safety and Operational Guide for Handling 4-Octyloxyphenylboronic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Octyloxyphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to ensure a safe laboratory environment.
Immediate Safety Precautions
When handling this compound, it is crucial to adhere to the following safety protocols to mitigate potential hazards. Boronic acids as a class of compounds can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][7]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[5][8]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5][6]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4][5] | Protects eyes from dust particles and potential splashes.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4][5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][7]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual powder and contaminated disposables (e.g., weigh boats, kimwipes), in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste.
-
Do Not Mix: Never combine boronic acid waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Storage and Disposal:
-
Store waste containers in a designated and secure area.
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[4][7]
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4][8]
-
Clean-up: Carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
